N-(4-Propylpiperidine-1-carboximidoyl)guanidine
Description
BenchChem offers high-quality N-(4-Propylpiperidine-1-carboximidoyl)guanidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Propylpiperidine-1-carboximidoyl)guanidine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C10H21N5 |
|---|---|
Molecular Weight |
211.31 g/mol |
IUPAC Name |
N-(diaminomethylidene)-4-propylpiperidine-1-carboximidamide |
InChI |
InChI=1S/C10H21N5/c1-2-3-8-4-6-15(7-5-8)10(13)14-9(11)12/h8H,2-7H2,1H3,(H5,11,12,13,14) |
InChI Key |
QOFDGOAIFRHJEX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCN(CC1)C(=N)N=C(N)N |
Origin of Product |
United States |
Foundational & Exploratory
N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3): Physicochemical Profiling and Mechanistic Applications of a Novel Biguanide Scaffold
Executive Summary
N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3) represents a highly specialized, versatile building block bridging the chemical space between traditional biguanide antidiabetics and amphiphilic antimicrobial agents. By covalently linking a lipophilic 4-propylpiperidine moiety to a superbasic biguanide core, this compound overcomes the pharmacokinetic limitations of highly hydrophilic biguanides (such as metformin), which strictly rely on Organic Cation Transporters (OCTs) for cellular entry. This guide provides drug development professionals with an in-depth analysis of its physicochemical properties, mechanistic rationale, and standardized experimental workflows for evaluating its efficacy in metabolic and antimicrobial screening.
Physicochemical Profiling & Structural Rationale
The pharmacological potential of CAS 1555308-92-3 is dictated by the dichotomy of its structure: a highly polar, resonance-stabilized cationic headgroup paired with a lipophilic tail.
-
Superbasicity of the Biguanide Core: Biguanides are characterized by extensive electron delocalization across multiple nitrogen atoms. Upon protonation at physiological pH, the resulting monocation is highly stabilized by an intramolecular hydrogen bond, yielding a pKa of approximately 11.5 1. This ensures the molecule remains positively charged, facilitating electrostatic interactions with negatively charged phospholipid bilayers or kinase binding pockets 2.
-
Lipophilicity (LogP) Enhancement: The addition of the 4-propylpiperidine ring significantly increases the partition coefficient (LogP) compared to unsubstituted biguanides. This structural modification favors the unionized micro-species at lipid-water interfaces, enhancing passive membrane permeability and broadening tissue distribution 3.
Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Drug Design |
| CAS Number | 1555308-92-3 | Unique identifier for the specific 4-propylpiperidine isomer. |
| Molecular Formula | C10H21N5 | High nitrogen-to-carbon ratio dictates strong basicity and H-bonding. |
| Molecular Weight | 211.31 g/mol | Low MW (<500 Da) ensures excellent ligand efficiency for hit-to-lead optimization. |
| Estimated pKa | ~11.5 | Remains protonated at pH 7.4, acting as a highly stable, delocalized cation. |
| Lipophilicity (LogP) | > Metformin | Enhances passive diffusion across cellular and mitochondrial membranes. |
| H-Bond Donors/Acceptors | 4 / 1 | Facilitates robust bidentate hydrogen bonding with target proteins. |
Mechanistic Pharmacology
Metabolic Modulation via AMPK Activation
Biguanides are classic activators of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. The primary mechanism involves the accumulation of the cationic biguanide within the mitochondrial matrix, driven by the mitochondrial membrane potential. Once inside, it mildly inhibits Mitochondrial Complex I of the electron transport chain 4. This inhibition restricts ATP production, elevating the intracellular AMP:ATP ratio. The energy stress is sensed by LKB1, which subsequently phosphorylates AMPK at Thr172, triggering a metabolic shift that enhances glucose uptake and inhibits gluconeogenesis. The lipophilic nature of the 4-propylpiperidine group theoretically enhances this mitochondrial accumulation compared to highly polar analogs.
Fig 1. Mechanistic pathway of biguanide-induced AMPK activation via mitochondrial inhibition.
Antimicrobial Membrane Disruption
The structural topology of CAS 1555308-92-3—a cationic guanidinium headgroup appended to a hydrophobic tail—mimics the pharmacophore of cationic antimicrobial peptides (AMPs). The positively charged biguanide moiety establishes initial electrostatic interactions with the negatively charged lipopolysaccharides (Gram-negative) or teichoic acids (Gram-positive) on bacterial surfaces 5. Subsequently, the lipophilic 4-propylpiperidine tail inserts into the lipid bilayer, causing membrane destabilization, leakage of intracellular contents, and cell death.
Experimental Methodologies & Validation
To rigorously evaluate the dual-action potential of this compound, the following self-validating protocols are established.
Fig 2. Standardized workflow for evaluating metabolic and antimicrobial efficacy in vitro.
Protocol 1: In Vitro Cellular AMPK Activation Assay
Objective: Quantify the compound's ability to activate AMPK via mitochondrial stress in a hepatocyte model. Causality & Self-Validation: Western blotting for phosphorylated AMPK (Thr172) confirms target engagement. Normalizing the phospho-signal to total AMPK ensures that observed increases are due to kinase activation, not artifactual changes in protein expression or compound-induced cytotoxicity.
Step-by-Step Methodology:
-
Cell Preparation: Seed HepG2 cells at
cells/well in 6-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂. -
Metabolic Synchronization: Wash cells with PBS and switch to serum-free DMEM for 12 hours to establish a baseline, reducing background kinase activity.
-
Compound Treatment: Prepare a concentration gradient of CAS 1555308-92-3 (1 µM, 10 µM, 50 µM, 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 2 hours. Use 5 mM Metformin as a positive control and 0.1% DMSO as a vehicle negative control.
-
Lysis & Extraction: Wash cells with ice-cold PBS. Lyse immediately using RIPA buffer heavily supplemented with protease inhibitors and phosphatase inhibitors (e.g., PhosSTOP) to prevent rapid dephosphorylation of Thr172.
-
Immunoblotting: Resolve 20 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against p-AMPKα (Thr172) and total AMPKα.
-
Data Interpretation: Perform densitometric analysis. A valid hit will show a dose-dependent increase in the p-AMPK/total AMPK ratio without a reduction in total AMPK or housekeeping proteins (e.g., β-actin).
Protocol 2: Minimum Inhibitory Concentration (MIC) Profiling
Objective: Determine the bacteriostatic or bactericidal efficacy of the amphiphilic biguanide against ESKAPE pathogens. Causality & Self-Validation: The Resazurin microtiter assay provides a direct metabolic readout of bacterial viability. Plating the contents of clear wells onto non-selective agar validates whether the compound merely halts growth (bacteriostatic) or actively lyses the membranes (bactericidal), confirming the membrane-disruption hypothesis.
Step-by-Step Methodology:
-
Inoculum Standardization: Grow E. coli (Gram-negative) and S. aureus (Gram-positive) in Mueller-Hinton (MH) broth. Adjust the turbidity to a 0.5 McFarland standard (approx.
CFU/mL), then dilute 1:100 in fresh broth. -
Serial Dilution: In a 96-well plate, prepare two-fold serial dilutions of CAS 1555308-92-3 ranging from 256 µg/mL down to 0.5 µg/mL in a volume of 50 µL per well.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well. Include a positive growth control (broth + bacteria) and a negative sterility control (broth only).
-
Incubation & Readout: Incubate the plate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin dye to each well and incubate for an additional 2 hours.
-
Data Interpretation: A color change from blue (oxidized) to pink (reduced) indicates viable, metabolically active bacteria. The MIC is defined as the lowest concentration of the compound that prevents the color shift (remains blue).
References
-
BenchChem Technical Support Team. "An In-depth Technical Guide to the Basicity and pKa of Biguanide." BenchChem, 2025. 1
-
L. L. et al. "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry, 2021. 2
-
Tătaru I. et al. "Comparative Study: Biguanide-, Sulfonamide-, and Natural Agent-Based Interventions in an In Vivo Experimental Diabetes Model." Medicina (MDPI), 2025. 3
-
LaMoia T.E., Shulman G.I. "The Mechanism of Action of Biguanides: New Answers to a Complex Question." Diabetologia / Cell Metabolism (PMC), 2021. 4
-
Authors. "Probing Guanidino Pendant or Bridged Groups in Cyclic Antimicrobial Peptides Derived from Temporin L: A Strategy to Improve Efficacy against Gram-Negative Bacteria." ACS Publications, 2025. 5
Sources
Structure-activity relationship of 4-propylpiperidine guanidine derivatives
An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Propylpiperidine Guanidine Derivatives
Abstract
The 4-propylpiperidine guanidine scaffold represents a compelling, albeit underexplored, chemotype in modern medicinal chemistry. It combines the rigid, saturated heterocycle of piperidine—a privileged structure in numerous CNS-active agents—with the highly basic and versatile guanidinium group, a key pharmacophore for interacting with ion channels and receptors. This technical guide synthesizes available structure-activity relationship (SAR) data from related compound classes to build a predictive framework for the rational design of novel 4-propylpiperidine guanidine derivatives. We will delve into the mechanistic basis for experimental design, provide detailed protocols for synthesis and biological evaluation, and propose a mechanism of action grounded in authoritative research.
Introduction: Rationale and Therapeutic Potential
The guanidinium group, the protonated form of guanidine (pKa ≈ 13.6), is a powerful chemical motif for establishing high-affinity interactions with biological targets.[1] Its positive charge is delocalized across multiple nitrogen atoms, enabling it to act as a potent hydrogen bond donor and form stable salt bridges with acidic amino acid residues like aspartate and glutamate, which are common features in the pores of ion channels.[1] Concurrently, the piperidine ring serves as a rigid, three-dimensional scaffold that can position substituents with high precision. The 4-propyl substituent, in particular, provides a lipophilic anchor hypothesized to interact with hydrophobic pockets within the target protein.
While direct SAR studies on the 4-propylpiperidine guanidine core are sparse, extensive research on related structures, such as n-alkylguanidines and diarylguanidines, points toward voltage-gated sodium channels (Nav) and NMDA receptors as primary therapeutic targets.[2][3] Blockade of these ion channels is a validated strategy for treating a range of pathologies, including epilepsy, neuropathic pain, and neurodegenerative diseases. This guide will focus primarily on the role of these derivatives as potential sodium channel blockers, drawing on established principles to illuminate their SAR.
The Core Pharmacophore and Synthetic Strategy
The 4-propylpiperidine guanidine scaffold can be deconstructed into three key regions for synthetic modification, each contributing uniquely to the molecule's overall biological profile.
-
The Guanidine Headgroup: The primary point of interaction with the target protein's electronegative regions.
-
The Piperidine Core: A rigid scaffold influencing spatial orientation and pharmacokinetic properties.
-
The 4-Propyl Tail: A hydrophobic moiety for anchoring within non-polar binding pockets.
Structure-Activity Relationship (SAR) Analysis
Based on analogous series, a clear SAR can be hypothesized for the 4-propylpiperidine guanidine scaffold, centering on its interaction with the inner pore of a voltage-gated sodium channel.
The Guanidine Moiety: The Essential Anchor
The guanidinium group is almost certainly essential for activity. In its protonated state, it mimics the hydrated sodium ion that normally passes through the channel. Its primary role is to form a high-energy, charge-assisted hydrogen bond with a key acidic residue (e.g., aspartate or glutamate) within the channel's selectivity filter, effectively occluding the pore. Modifications that significantly reduce the basicity of the guanidine group (e.g., acylation or substitution with strongly electron-withdrawing groups) are predicted to abolish activity.
The 4-Alkyl Tail: Tuning Potency through Hydrophobicity
Studies on n-alkylguanidines as sodium channel blockers have demonstrated a strong correlation between the length of the alkyl chain and blocking potency. [4]This suggests the presence of a hydrophobic pocket near the intracellular mouth of the channel pore.
-
Short Chains (Methyl, Ethyl): These are unlikely to fully occupy the hydrophobic pocket, resulting in weaker binding and lower potency.
-
Optimal Length (Propyl, Butyl): These chains are hypothesized to achieve an ideal balance of lipophilicity and size, maximizing van der Waals interactions within the pocket without introducing steric hindrance. This leads to a significant increase in potency. [2]* Long Chains (Pentyl and greater): While increasing lipophilicity, longer chains may be too bulky for the pocket or may introduce excessive flexibility, leading to an entropic penalty upon binding and thus a decrease in potency. [4]
The Piperidine Scaffold: Modulating Selectivity and PK
The piperidine ring and its nitrogen atom offer opportunities to fine-tune properties.
-
Unsubstituted Piperidine Nitrogen: In the parent scaffold, the piperidine nitrogen is a secondary amine. Guanidinylation places the key functional group directly on this nitrogen.
-
N-Alkylation/Arylation: Introducing substituents on the other guanidine nitrogen (if a more complex guanidinylating agent is used) can drastically alter selectivity. For instance, in diarylguanidines, small alkyl substituents on the guanidine nitrogens were found to reduce affinity for sigma receptors while retaining high affinity for NMDA receptor ion channel sites. [3]This highlights a powerful strategy for engineering selectivity.
Hypothetical SAR Summary Table
The following table summarizes the predicted SAR for 4-alkylpiperidine guanidines against a voltage-gated sodium channel, based on trends observed in related chemical series. [2][4]
| Compound ID | R Group (at C4) | Predicted Nav1.7 IC50 (µM) | Rationale |
|---|---|---|---|
| 1a | Ethyl | ~15 µM | Insufficient hydrophobic interaction. |
| 1b (Core) | n-Propyl | ~2 µM | Optimal fit in hydrophobic pocket. |
| 1c | iso-Propyl | ~5 µM | Branching introduces minor steric clash. |
| 1d | n-Butyl | ~1.5 µM | Slightly improved hydrophobic contact. |
| 1e | n-Pentyl | ~8 µM | Chain is too long; potential steric penalty. |
Disclaimer: The IC50 values presented are hypothetical and intended for illustrative purposes to demonstrate SAR principles derived from analogous compounds.
Experimental Protocols
Scientific integrity requires that all described protocols be robust and self-validating. The following methods provide detailed, step-by-step instructions for the synthesis and evaluation of these compounds.
Protocol 1: Synthesis of 4-Propyl-1-piperidinecarboximidamide Hydrochloride
Objective: To synthesize the core compound of the series.
Materials:
-
4-propylpiperidine
-
1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
-
Mercury(II) chloride (HgCl2)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF), Anhydrous
-
4M HCl in Dioxane
-
Diethyl ether
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Guanidinylation (Boc-protection)
-
To a solution of 4-propylpiperidine (1.0 eq) in anhydrous DMF, add triethylamine (2.5 eq).
-
Add 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (1.1 eq) to the mixture.
-
Finally, add mercury(II) chloride (1.2 eq) portion-wise while stirring at room temperature. Caution: Mercury salts are highly toxic.
-
Stir the reaction mixture at room temperature for 16 hours. Monitor reaction completion by TLC (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Dilute the filtrate with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the di-Boc-protected guanidine intermediate.
-
-
Step 2: Deprotection (Salt Formation)
-
Dissolve the purified intermediate from Step 1 in a minimal amount of dichloromethane.
-
Add 4M HCl in dioxane (10 eq) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
A precipitate will form. Concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and wash the solid with additional diethyl ether.
-
Dry the white solid under vacuum to yield the final product, 4-propyl-1-piperidinecarboximidamide hydrochloride.
-
Validation:
-
Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Purity should be >95% as determined by HPLC analysis.
Protocol 2: Biological Evaluation via Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory potency (IC50) of test compounds on a specific voltage-gated sodium channel isoform (e.g., Nav1.7) expressed in HEK293 cells.
Materials:
-
HEK293 cells stably expressing human Nav1.7.
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.2 with CsOH).
-
Test compounds dissolved in DMSO to make 10 mM stock solutions, then diluted in extracellular solution.
-
Patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, pCLAMP software).
Procedure:
-
Cell Preparation: Plate Nav1.7-HEK293 cells onto glass coverslips 24-48 hours before the experiment.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with intracellular solution.
-
Seal Formation: Obtain a gigaohm seal (>1 GΩ) on a single cell.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration. Allow the cell to stabilize for 5 minutes.
-
Voltage Protocol:
-
Hold the cell at a potential of -100 mV.
-
Elicit sodium currents by applying a 20 ms depolarizing pulse to 0 mV every 10 seconds.
-
-
Compound Application:
-
Establish a stable baseline current for at least 2 minutes.
-
Perfuse the cell with the first concentration of the test compound (e.g., 0.1 µM) until the inhibitory effect reaches a steady state.
-
Perform a washout with the extracellular solution to check for reversibility.
-
Repeat the application with increasing concentrations of the compound (e.g., 0.3, 1, 3, 10, 30 µM) to generate a full concentration-response curve.
-
-
Data Analysis:
-
Measure the peak inward current amplitude for each pulse.
-
Normalize the inhibited current to the baseline current to calculate the percentage of inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Validation System:
-
Include a vehicle control (e.g., 0.1% DMSO) to ensure the solvent has no effect.
-
Use a known Nav1.7 blocker (e.g., Tetrodotoxin) as a positive control to validate assay performance.
-
Only accept data from cells with a seal resistance >1 GΩ and low leak current.
Proposed Mechanism of Action
The 4-propylpiperidine guanidine derivatives are proposed to act as open-channel blockers of voltage-gated sodium channels. The mechanism involves the entry of the protonated guanidinium headgroup into the intracellular vestibule of the channel after it opens in response to membrane depolarization.
This binding occludes the pore, preventing the flow of sodium ions and thereby blocking the propagation of action potentials. The propyl tail anchors the molecule in a nearby hydrophobic region, increasing the residence time of the drug in the pore and enhancing the potency of the block. This mechanism is consistent with the observed activity of many local anesthetics and anticonvulsant drugs that target sodium channels.
Conclusion and Future Directions
The 4-propylpiperidine guanidine scaffold holds significant promise as a template for the development of novel ion channel modulators. By synthesizing insights from related chemical series, this guide has established a clear, testable structure-activity relationship framework. The core hypotheses are: (1) the guanidinium group is essential for pore interaction, and (2) the 4-propyl group provides optimal hydrophobic anchoring to enhance potency. Future work should focus on the systematic synthesis and evaluation of analogs to confirm these predictions. Key areas for exploration include varying the length and branching of the 4-alkyl substituent, as well as exploring substitutions on the guanidine nitrogen to modulate selectivity against different ion channel subtypes and off-target proteins. Such studies will be critical in advancing this chemical series from a promising scaffold to a potential clinical candidate.
References
-
Hirsch, J. A. (1984). Structure-activity relationship between guanidine alkyl derivatives and norepinephrine release: site(s) and mechanism(s) of action. Journal of Pharmacology and Experimental Therapeutics, 230(3), 710-7. ([Link])
-
Kirsch, G. E., Yeh, J. Z., Farley, J. M., & Narahashi, T. (1980). Interaction of n-alkylguanidines with the sodium channels of squid axon membrane. The Journal of general physiology, 76(3), 315–335. ([Link])
-
Berlin, M., et al. (2011). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. ([Link])
-
Guan, L., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Molecules, 22(10), 1733. ([Link])
-
Reddy, P. A., et al. (2004). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Bioorganic & medicinal chemistry letters, 14(15), 4093–4097. ([Link])
-
Reddy, N. L., et al. (1996). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of medicinal chemistry, 39(7), 1492–1499. ([Link])
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of n-alkylguanidines with the sodium channels of squid axon membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Guanidine-Based Piperidine Analogs in Medicinal Chemistry
Executive Summary
The fusion of the piperidine scaffold with guanidine moieties represents a privileged structural motif in drug discovery, particularly for targets requiring strong electrostatic interactions with anionic residues (Asp, Glu) or phosphate groups. While the piperidine ring provides a versatile, conformationally restricted vector for substituent display, the guanidine group serves as a potent arginine mimetic. However, the "guanidine tax"—characterized by high basicity (
This technical guide details the structural rationale, advanced synthetic protocols (specifically the "Goodman Reagent" methodology), and physicochemical optimization strategies required to transform these high-affinity ligands into bioavailable therapeutics.
Part 1: Structural Rationale & Pharmacophore Design
The Arginine Mimicry Hypothesis
The guanidinium cation is planar and Y-shaped, capable of forming bidentate hydrogen bonds with carboxylates and phosphates. When attached to a piperidine scaffold, the nitrogen heterocycle restricts the conformational entropy of the ligand, reducing the energetic penalty upon binding.
Key Interactions:
-
Bidirectional H-Bonding: The guanidine headgroup donates two protons to receptor anionic sites (e.g., Asp123 in MC4R).
-
Cation-
Interactions: The delocalized positive charge allows stacking with aromatic residues (Phe, Trp, Tyr) in the binding pocket.
The "Guanidine Tax" and Physicochemical Challenges
The primary failure mode for guanidine-based drugs is poor oral bioavailability (
-
Basicity: At physiological pH (7.4), the guanidine is fully protonated (
), preventing passive diffusion across the lipid bilayer. -
Solvation: The high polarity requires significant desolvation energy to enter the membrane.
Optimization Strategy:
To improve "drug-likeness," the basicity must be attenuated to a
Interaction Logic Diagram
The following diagram illustrates the critical decision pathways for optimizing guanidine-piperidine scaffolds.
Caption: Decision matrix for overcoming the physicochemical limitations of guanidine moieties in piperidine-based drug design.
Part 2: Synthetic Methodologies
The introduction of the guanidine moiety onto a secondary amine (piperidine) is best achieved using electrophilic guanylation reagents . While S-methylisothioureas are classical reagents, they often require harsh conditions and release toxic methyl mercaptan.
The Goodman Reagent (
Comparison of Guanylation Reagents
| Reagent | Reactivity | Byproducts | Scope | Utility Score |
| S-Methylisothiourea | Low | MeSH (Toxic/Odorous) | Primary amines | Low |
| Pyrazole-1-carboxamidine | Moderate | Pyrazole | Medium | |
| Goodman's Reagent | High | Triflamide (Water soluble) | Sterically hindered | High |
| Cyanamide ( | Low | None | Requires high heat | Low |
Synthetic Workflow Diagram
Caption: Standard workflow for the synthesis of N-guanylated piperidines using the Goodman Reagent.
Part 3: Experimental Protocols
Protocol A: Synthesis of -Di-Boc-Guanidinyl Piperidine
Objective: To convert a secondary piperidine amine into a protected guanidine using Goodman's Reagent. Self-Validation: The disappearance of the triflyl moiety and the appearance of Boc peaks in NMR confirm the reaction.
Materials:
-
Substituted Piperidine (1.0 equiv)
-
-Di-Boc-
-triflylguanidine (Goodman Reagent) (1.05 equiv) [Source: Sigma/Merck] -
Triethylamine (TEA) (2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with
. Add the piperidine substrate (1.0 mmol) and dissolve in anhydrous DCM (5 mL, 0.2 M). -
Base Addition: Add TEA (2.0 mmol, 279
L) via syringe. Stir for 5 minutes at room temperature. -
Reagent Addition: Add
-Di-Boc- -triflylguanidine (1.05 mmol, 411 mg) in one portion. -
Reaction: Stir the mixture at room temperature.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc). The spot for the triflyl reagent (
) should disappear, and a new polar spot (product) should appear. Reaction time is typically 4–12 hours.
-
-
Workup: Dilute with DCM (20 mL). Wash with aqueous
(2M, 10 mL) to remove excess TEA and triflamide byproduct. Wash with saturated (10 mL) and brine. -
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography ( , 0-30% EtOAc in Hexanes).-
Yield Expectations: 85–95%.
-
Protocol B: Global Deprotection to Free Guanidine
Objective: Removal of Boc protecting groups to reveal the active pharmacophore.
Step-by-Step Methodology:
-
Dissolution: Dissolve the Di-Boc intermediate (0.5 mmol) in DCM (2 mL).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (2 mL) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Checkpoint: LCMS should show the mass of the free guanidine
.
-
-
Isolation: Concentrate under reduced pressure. Co-evaporate with toluene (
mL) to remove residual TFA. -
Salt Exchange (Optional): If the TFA salt is toxic for bioassays, dissolve in MeOH and pass through a weak anion exchange resin (chloride form) to generate the HCl salt.
Part 4: Case Study & Applications
Melanocortin-4 Receptor (MC4R) Agonists
MC4R agonists are critical for treating obesity. The piperidine-guanidine scaffold mimics the Arg-Trp-Phe pharmacophore of
-
Design: A 4-substituted piperidine acts as the core. The nitrogen is guanylated to mimic Arginine.
-
Optimization: To improve blood-brain barrier (BBB) penetration, acyl guanidines are often used. Acylation lowers the
to ~8.0, allowing a fraction of the molecule to exist in the neutral form needed for transport.
NHE-1 Inhibitors (Cariporide Analogs)
Inhibitors of the
-
Structure: Benzoylguanidines are classic, but piperidine-fused analogs offer better solubility.
-
SAR Insight: Ortho-substitution on the phenyl ring attached to the piperidine is crucial for locking the conformation active against NHE-1.
References
-
Baker, T. J., et al. (2002).[2] "Preparation and Use of N,N'-Di-Boc-N''-triflylguanidine." Organic Syntheses, 78, 91.
-
Feichtinger, K., et al. (1998). "Diprotected Triflylguanidines: A New Class of Guanidinylation Reagents."[3] The Journal of Organic Chemistry, 63(12), 3804-3805.
-
Massa, M. A., et al. (2006). "Synthesis and Structure-Activity Relationships of Piperidine-Based Melanocortin-4 Receptor Agonists." Bioorganic & Medicinal Chemistry Letters.
-
Lovering, F., et al. (2016). "A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides."[4] ACS Medicinal Chemistry Letters.
-
Berlinck, R. G. S., et al. (2015). "The Chemistry and Biology of Guanidine Natural Products." Natural Product Reports.
Sources
An In-depth Technical Guide to the Lipophilicity Profile of N-Propyl Substituted Piperidine Guanidines
Abstract
Lipophilicity is a critical physicochemical parameter that profoundly influences a drug molecule's journey through the body, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] This technical guide provides a comprehensive examination of the lipophilicity profile of N-propyl substituted piperidine guanidines, a chemical scaffold of significant interest in medicinal chemistry due to the versatile biological activities of its derivatives.[4][5] We delve into the structural nuances that dictate the lipophilic character of these molecules, with a particular focus on the interplay between the highly basic guanidinium group, the piperidine core, and the N-propyl substituent. This guide offers field-proven methodologies for the empirical determination of lipophilicity, explains the causal relationships behind experimental choices, and contextualizes the data within the broader framework of drug development. Detailed, self-validating protocols for both chromatographic and shake-flask methods are provided, alongside a discussion on the predictive power of in silico models. Furthermore, we explore the direct consequences of the lipophilicity profile on membrane permeability, a key determinant of bioavailability. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and modulate the lipophilicity of this important class of compounds to optimize their therapeutic potential.
The Central Role of Lipophilicity in Drug Design
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone of medicinal chemistry.[1][] It is a delicate balancing act; a drug must possess sufficient lipophilicity to partition into and traverse cellular membranes to reach its target, yet maintain enough aqueous solubility for formulation and distribution in the bloodstream.[][7] This property is typically quantified as the logarithm of the partition coefficient (log P) between n-octanol and water, or the distribution coefficient (log D) at a specific pH.[1] For ionizable molecules like piperidine guanidines, log D is the more physiologically relevant metric as it accounts for the equilibrium between the neutral and charged species.
1.1 The Piperidine Guanidine Scaffold: A Privileged Structure
The piperidine ring is a ubiquitous fragment in pharmaceuticals, valued for its conformational flexibility and ability to present substituents in defined three-dimensional space.[4][5] The guanidine group is a powerful hydrogen bond donor and, due to resonance stabilization of its protonated form (the guanidinium ion), is one of the strongest organic bases (pKa ≈ 13.5).[8][9] This high basicity ensures that it is predominantly protonated at physiological pH. The guanidinium group's capacity for strong electrostatic and hydrogen-bonding interactions makes it a key pharmacophore for engaging with biological targets like enzymes and receptors.[8][10]
1.2 The N-Propyl Substituent: Modulating Physicochemical Properties
The introduction of an N-propyl group to the piperidine nitrogen serves as a critical handle for modulating the molecule's physicochemical properties. Alkylation, in general, increases lipophilicity. The three-carbon propyl chain contributes significantly to the overall nonpolar surface area of the molecule, directly influencing its partitioning behavior and, consequently, its ADME profile.[11]
Methodologies for Determining Lipophilicity
The accurate experimental determination of lipophilicity is paramount. While several methods exist, the choice is often dictated by the compound's properties, required throughput, and the specific research question being addressed.
2.1 The "Gold Standard": Shake-Flask 1-Octanol/Water Partitioning (log P/D)
The shake-flask method is the most direct and widely recognized technique for measuring log P.[12][13][14] However, for highly basic compounds like piperidine guanidines, its application requires careful pH control to measure the more relevant log D.
-
Causality Behind Experimental Choices: This method directly measures the partitioning equilibrium, providing a result that is easy to interpret.[14] The use of a buffered aqueous phase (e.g., phosphate-buffered saline at pH 7.4) is non-negotiable for ionizable compounds to ensure the measurement reflects a physiologically relevant state.[15] The choice of analytical technique to quantify the compound in each phase (e.g., HPLC-UV/MS) is critical, especially when concentrations in one phase are very low.[15]
dot
Sources
- 1. What is Lipophilicity? [pion-inc.com]
- 2. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications | MDPI [mdpi.com]
- 7. Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. ineosopen.org [ineosopen.org]
- 10. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 11. BJOC - Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups [beilstein-journals.org]
- 12. mdpi.com [mdpi.com]
- 13. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. agilent.com [agilent.com]
The Guanidinium Group: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The guanidinium group, a seemingly simple nitrogen-rich functional group, stands as a cornerstone in medicinal chemistry, recognized for its profound impact on molecular recognition and biological activity. Its unique electronic and structural properties, particularly its persistent protonated state at physiological pH, enable a versatile array of interactions with biological targets, including hydrogen bonding, salt bridges, and cation-π interactions. This has led to the classification of guanidine-containing structures as "privileged scaffolds"—frameworks that can be adapted to bind to multiple, diverse biological targets with high affinity.[1][2] This guide provides a comprehensive exploration of novel guanidine scaffolds for drug discovery libraries, delving into the strategic design, synthesis, and evaluation of these potent molecules. We will examine the causality behind synthetic choices, present detailed experimental protocols, and discuss the integration of computational methods and high-throughput screening to accelerate the discovery of next-generation therapeutics.
The Guanidinium Group: A Convergence of Potency and Versatility
The guanidinium moiety, the protonated form of guanidine, is characterized by a planar, resonance-stabilized structure where the positive charge is delocalized across three nitrogen atoms.[3] This inherent stability and its pKa of approximately 13.6 ensure it remains protonated under physiological conditions, making it an exceptional mimic of the arginine side chain.[4] Its ability to act as a multi-directional hydrogen bond donor and engage in strong electrostatic interactions is central to its role in molecular recognition.[5]
Guanidine-containing compounds have a rich history in medicine, with well-known drugs spanning a wide range of therapeutic areas, including the antidiabetic metformin, the antiviral zanamivir, and the antihypertensive agent guanabenz.[5][6] The prevalence of this group in over 145 molecules in the DrugBank database underscores its significance in pharmaceuticals.[7][8] The guanidine core is a key feature in numerous natural products, many of which exhibit potent biological activities, further inspiring its use in drug design.[9]
The concept of "privileged structures" is central to understanding the value of guanidine scaffolds.[1][10] These are molecular frameworks capable of binding to multiple biological targets with high affinity, thereby serving as versatile templates for drug discovery.[2] The guanidine moiety is a quintessential example, found in ligands for a diverse array of targets including G-protein coupled receptors (GPCRs), kinases, proteases, and nucleic acids.[5][11][12][13]
Strategic Synthesis of Novel Guanidine Scaffolds
The synthesis of guanidine-containing compounds presents unique challenges due to the high basicity and polarity of the guanidine group, which can complicate purification and subsequent chemical modifications.[14] Modern synthetic strategies address these challenges through the use of protecting groups and the development of efficient guanylation reactions.
Key Guanylation Strategies
The introduction of a guanidine group, or "guanylation," is the cornerstone of synthesizing these scaffolds. Several methods have been developed, each with its own advantages and substrate scope.
-
From Thioureas: A common and versatile method involves the activation of a thiourea precursor, followed by reaction with an amine. Classical activators like mercury(II) chloride are effective but pose environmental hazards.[15] Modern approaches utilize safer reagents like cyanuric chloride or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) to facilitate the conversion.[5]
-
From Carbodimides: The addition of amines to carbodiimides is an atom-economical approach to N,N',N''-trisubstituted guanidines. This reaction can be catalyzed by Lewis acids such as ytterbium triflate, which enhances the electrophilicity of the carbodiimide.[5][16]
-
Multi-Component Reactions (MCRs): MCRs offer a powerful tool for rapidly building molecular complexity from simple starting materials in a single pot. The Biginelli reaction, for example, allows for the synthesis of guanidine-containing dihydropyrimidines through the condensation of an aldehyde, a β-ketoester, and guanidine.[2][6][17] This approach is highly valuable for generating diverse libraries of heterocyclic scaffolds.
Solid-Phase Synthesis for Library Generation
Solid-phase organic synthesis (SPOS) is a powerful technique for the construction of large, diverse compound libraries. It simplifies purification by allowing for the use of excess reagents, which can be washed away from the resin-bound product. This is particularly advantageous for the synthesis of polar guanidine compounds.
A typical solid-phase synthesis workflow for a guanidine library involves:
-
Attachment of a suitable building block to a solid support via an acid-labile linker.[13]
-
A series of chemical transformations to build the desired scaffold, including guanylation of a resin-bound amine.
-
Cleavage of the final product from the resin, typically with a strong acid like trifluoroacetic acid (TFA).
Detailed Experimental Protocol: Biginelli Reaction for Dihydropyrimidine Scaffolds
This protocol describes a microwave-assisted Biginelli reaction for the synthesis of a 2-amino-dihydropyrimidine library, a scaffold of significant interest in medicinal chemistry.[18]
Objective: To synthesize a library of 2-amino-4-aryl-3,4-dihydropyrimidine-5-carboxylates.
Materials:
-
Guanidine hydrochloride
-
Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde)
-
Ethyl acetoacetate
-
Ethanol
-
Microwave reactor vials
-
Sodium bicarbonate
Procedure:
-
To a 10 mL microwave vial, add guanidine hydrochloride (2.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).
-
Add ethanol (3 mL) as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Add cold water (10 mL) to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain the pure 2-amino-dihydropyrimidine.
Self-Validation:
-
Expected Outcome: Formation of a crystalline solid.
-
Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic signals in the ¹H NMR spectrum include a singlet for the NH proton, a doublet for the C4 proton, and signals corresponding to the aromatic and ester groups.
-
Purity Assessment: Assess the purity of the final compound by HPLC. Purity should be >95% for use in biological screening.
Application in Drug Discovery: Targeting Diverse Disease Areas
The structural versatility of guanidine scaffolds allows for their application in a wide range of therapeutic areas. The following table summarizes some key applications and the corresponding biological targets.
| Therapeutic Area | Biological Target(s) | Example Guanidine Scaffold Type | Rationale for Guanidine Moiety | References |
| Oncology | Kinases (e.g., SphK1/2), DNA | Oxadiazole-guanidines, Cyclopropyl-linked guanidines | Mimics protonated histidine/arginine in ATP binding site; interacts with phosphate backbone of DNA. | [4][11][12] |
| Infectious Diseases | Bacterial cell division proteins (e.g., FtsZ), viral neuraminidase | Benzyl guanidines, Guanidine-containing natural products | Disrupts membrane potential; interacts with negatively charged residues in enzyme active sites. | [9][19][20] |
| Metabolic Diseases | AMP-activated protein kinase (AMPK) | Biguanides (e.g., Metformin) | Enhances insulin sensitivity through complex mechanisms involving mitochondrial function. | [5] |
| Neurological Disorders | G-protein coupled receptors (GPCRs), ion channels | Cyclic guanidines, Argininamide derivatives | Interacts with key aspartate or glutamate residues in receptor binding pockets. | [7][21] |
Integrated Drug Discovery Workflow: From Design to Hits
A successful drug discovery campaign utilizing novel guanidine scaffolds integrates computational design, efficient synthesis, and high-throughput screening in a cyclical workflow.
Computational Chemistry in Scaffold Design
In silico methods play a crucial role in the rational design of guanidine-based libraries and in prioritizing compounds for synthesis.
-
Molecular Docking: This technique predicts the preferred binding mode of a ligand to a target protein, providing insights into key interactions.[3][10][22][23] For guanidine-containing ligands, docking studies can help visualize how the guanidinium group interacts with acidic residues like aspartate and glutamate in the active site.[3]
-
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for the success of a drug candidate. In the early design phase, computational models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity.[8][24][25] This is particularly important for basic compounds like guanidines, which can have poor membrane permeability.[10]
High-Throughput Screening (HTS) of Guanidine Libraries
HTS enables the rapid screening of large compound libraries against a specific biological target.[7][21] For GPCRs, a common target for guanidine ligands, several HTS-compatible assays are available:
-
Second Messenger Assays: These assays measure changes in the intracellular concentration of second messengers like cAMP or Ca²⁺ upon receptor activation.[21][26]
-
β-Arrestin Recruitment Assays: Ligand binding to many GPCRs leads to the recruitment of β-arrestin, which can be detected using reporter gene or protein complementation assays.[7]
HTS Protocol: A Self-Validating Cascade for GPCR Antagonists
Objective: To identify novel guanidine-based antagonists for a specific GPCR.
-
Primary Screen:
-
Assay: A cell-based functional assay (e.g., cAMP measurement) in antagonist mode.
-
Procedure: Screen the guanidine library at a single high concentration (e.g., 10 µM) in the presence of an EC₈₀ concentration of a known agonist.
-
Hit Criteria: Compounds that inhibit the agonist response by >50%.
-
-
Dose-Response Confirmation:
-
Assay: Same as the primary screen.
-
Procedure: Test primary hits in an 8-point dose-response curve to determine their IC₅₀ values.
-
Validation: Confirms the potency of the hits.
-
-
Orthogonal Assay:
-
Assay: A different assay that measures a distinct signaling event (e.g., β-arrestin recruitment).
-
Procedure: Test confirmed hits in the orthogonal assay to rule out assay-specific artifacts.
-
Validation: Ensures that the observed activity is due to modulation of the target receptor.
-
-
Selectivity Screening:
-
Assay: Screen active compounds against a panel of related GPCRs.
-
Procedure: Determine the activity of the compounds against closely related receptors to assess their selectivity.
-
Validation: Identifies compounds with a desirable selectivity profile, reducing the potential for off-target effects.
-
Future Perspectives
The development of novel guanidine scaffolds will continue to be a vibrant area of drug discovery. Future efforts will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient, greener, and more versatile catalytic methods for guanylation will enable the synthesis of increasingly complex and diverse scaffolds.[5][27]
-
Exploring New Chemical Space: The incorporation of guanidine moieties into novel, three-dimensional scaffolds will provide access to previously unexplored areas of chemical space.[28]
-
Targeting Challenging Disease Areas: The unique properties of the guanidinium group make it well-suited for tackling difficult targets, such as protein-protein interactions and allosteric sites on enzymes and receptors.
Conclusion
Guanidine-based scaffolds represent a powerful and versatile platform for the discovery of new medicines. Their status as privileged structures is well-earned, with a proven track record across a multitude of therapeutic areas. By integrating rational design, innovative synthetic chemistry, and high-throughput screening, researchers can continue to unlock the full potential of these remarkable molecules to address unmet medical needs. This guide provides a foundational framework for scientists and drug development professionals to navigate the exciting and rewarding field of guanidine-based drug discovery.
References
- Müller, G. (2004). Privileged structures: applications in drug discovery. PubMed.
- Hussain, Z., et al. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research.
- OpenOChem Learn. Privileged Structures.
- de Oliveira, R. B., et al. (2024). The Thin Line between Promiscuous and Privileged Structures in Medicinal Chemistry. MDPI.
- Kennedy, C. R., et al. (2015). Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors. PubMed.
- Nilsson, B. L., & Overman, L. E. (2006). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. PubMed.
- Zhang, Y., et al. (2015). Like-Charge Guanidinium Pairing between Ligand and Receptor: An Unusual Interaction for Drug Discovery and Design? PubMed.
- Drozdov, F. V., & Kotov, V. M. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. INEOS OPEN.
- Shang, W., et al. (2017). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. MDPI.
- Hong, S., & Lee, J. (2015). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. ACS Publications.
- Batey, R. A., et al. (2008). Multi-component coupling reactions: synthesis of a guanidine containing analog of the hexahydropyrrolo[3,2-c]quinoline alkaloid martinelline. Royal Society of Chemistry.
- Gutzeit, V. A., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed.
- Kratzer, B., et al. (2021). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. PubMed.
- Islam, M. R., et al. (2022). In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties. PubMed.
- Saeed, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. PubMed.
- Rahimifard, M., et al. (2014). Application of guanidine and its salts in multicomponent reactions. TÜBİTAK Academic Journals.
- Zaragoza, F., & Stephensen, H. (2025). Solid-Phase Synthesis of Substituted Guanidines Using a Novel Acid Labile Linker. ResearchGate.
- Lemaire, M., et al. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Royal Society of Chemistry.
- Beji, F., et al. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. International Journal of Pharmaceutical and Phytopharmacological Research.
- Yadav, D. K., et al. (2022). Exploring the interaction of guanidine ligands Amiloride, Rimeporide and Cariporide with DNA for understanding their role as inhibitors of Na+/H+ exchangers (NHEs): A spectroscopic and molecular docking investigation. PubMed.
- Kaczor, A. A., et al. (2017). Recent Advances and Applications of Molecular Docking to G Protein-Coupled Receptors. MDPI.
- Kennedy, C. R., et al. (2015). Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. PubMed.
- Ganesan, A. (2004). Solution- and Solid-Phase Syntheses of Guanidine-Bridged, Water-Soluble Linkers for Multivalent Ligand Design. ACS Publications.
- Al-Tel, T. H., et al. (2025). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. Royal Society of Chemistry.
- Kumar, S., et al. (2009). A fast route for the synthesis of cyclic guanidine derivatives. ResearchGate.
- Andhiarto, Y., et al. (2022). In Silico Analysis and ADMET Prediction of Flavonoid Compounds from Syzigium cumini var. album on α-Glucosidase Receptor for Searching Anti-Diabetic Drug Candidates. Pharmacognosy Journal.
- Khabazzadeh, H., et al. (2008). Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction. ResearchGate.
- Agilent. (2021). High-Throughput GPCR Assay Development. Agilent.
- Al-Ostoot, F. H., et al. (2025).
- Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.
- Zhang, Y., et al. (2015). Like-Charge Guanidinium Pairing between Ligand and Receptor: An Unusual Interaction for Drug Discovery and Design? ACS Publications.
- Kim, S., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3-Mediated Guanidine Formation. ResearchGate.
- Eurofins Discovery. GPCR Screening and Profiling.
- Radi, M., et al. (2011). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ArTS - UniTS.
- Prieto-Martínez, F. D., et al. (2019). Bioisosterism in Drug Design and Discovery. IntechOpen.
- Alonso-Moreno, C., et al. (2023). Guanylation Reactions for the Rational Design of Cancer Therapeutic Agents. MDPI.
- Romo, D. (2026). Roles of Guanidines in Recent Cycloaddition Reactions. MDPI.
- Wang, Y., et al. (2020). Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation. Frontiers.
- Kim, S., et al. (2025). Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation. PubMed.
- Dantas, A. M., et al. (2024). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. MDPI.
- Kennedy, C. R., et al. (2015). Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors. ACS Publications.
- Lajoie, G. A., et al. (2002). Solid-Phase Synthesis of Trisubsituted Guanidines. ACS Publications.
- Tavares da Silva, E., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. PubMed.
- Kumar, D. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. LinkedIn.
- Kidwai, M., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc.
- Saeed, A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Royal Society of Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Exploring the interaction of guanidine ligands Amiloride, Rimeporide and Cariporide with DNA for understanding their role as inhibitors of Na+/H+ exchangers (NHEs): A spectroscopic and molecular docking investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guanidine synthesis by guanylation [organic-chemistry.org]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. mdpi.com [mdpi.com]
- 10. Molecular Docking and In Silico ADMET Study Reveals Acylguanidine 7a as a Potential Inhibitor of β-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationship studies and in vivo activity of guanidine-based sphingosine kinase inhibitors: discovery of SphK1- and SphK2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sygnaturediscovery.com [sygnaturediscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Concise Synthesis of Guanidine-Containing Heterocycles Using the Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. arts.units.it [arts.units.it]
- 19. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 22. Utilization of Guanidine-Based Ancillary Ligands in Arene–Ruthenium Complexes for Selective Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. In silico DFT study, molecular docking, and ADMET predictions of cytidine analogs with antimicrobial and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 25. phcogj.com [phcogj.com]
- 26. agilent.com [agilent.com]
- 27. mdpi.com [mdpi.com]
- 28. Frontiers | Recent Advances in Construction of Polycyclic Natural Product Scaffolds via One-Pot Reactions Involving Alkyne Annulation [frontiersin.org]
Engineering 4-Substituted Piperidine Guanidines: Rational Design of High-Fidelity Pharmacophore Building Blocks
Abstract In modern medicinal chemistry, the spatial orientation of key pharmacophores dictates both the affinity and selectivity of a small molecule. The 4-substituted piperidine guanidine scaffold (often represented as substituted piperidine-1-carboximidamides) has emerged as a privileged building block. By coupling the extreme basicity and planar geometry of a guanidine group with the rigid, tunable vector of a piperidine ring, this scaffold provides a highly predictable interaction motif for targeting acidic residues in G-protein coupled receptors (GPCRs), proteases, and metalloenzymes. This technical guide explores the causality behind its structural efficacy and provides a self-validating synthetic methodology for its integration into drug discovery pipelines.
Structural Rationale & Causality in Pharmacophore Geometry
The design of a successful drug candidate relies heavily on minimizing the entropic penalty upon target binding while maximizing enthalpic gains. The 4-substituted piperidine guanidine scaffold achieves this through three distinct structural mechanisms:
-
The Piperidine Core (The Vector): Linear alkyl chains suffer from high conformational entropy, paying a significant thermodynamic penalty upon binding. The piperidine ring restricts this flexibility. By utilizing the 1- and 4-positions, the ring projects substituents in a well-defined 180-degree (trans-diequatorial) trajectory. This rigid spacing acts as a precise molecular ruler.
-
The Guanidine Anchor (The Enthalpic Driver): With a pKa of approximately 13.5, the guanidine moiety is constitutively protonated at physiological pH. Its Y-aromatic resonance distributes the positive charge across three nitrogen atoms, creating a planar, rigid structure. This geometry is ideal for forming highly stable, bidentate salt bridges with carboxylate side chains (Aspartate/Glutamate) within the target protein.
-
The 4-Substituent (The Hydrophobic Effector): Placing a substituent at the 4-position maximizes the distance from the polar anchor. This allows the molecule to span across binding pockets, anchoring in a polar region while simultaneously exploring deep hydrophobic sub-pockets, perfectly mimicking the extended conformation of endogenous ligands like arginine.
Pharmacophore interaction model of 4-substituted piperidine guanidines within a target binding site.
Target Class Applications & Quantitative Efficacy
The versatility of this scaffold is evident in its application across disparate target classes, where empirical data validates the theoretical design.
Histamine H3/H4 Receptors: Modifying the basicity and steric bulk of the guanidine group, while using the piperidine core to project a hydrophobic tail, has yielded potent H3R antagonists. For instance, replacing a flexible piperazine core with a piperidine ring maintains high antagonistic activity while favorably altering the pharmacokinetic profile[1]. The most potent piperidine analogue featuring a 7-phenoxyheptyl moiety attached to the piperidine nitrogen exhibited a remarkable pA2 of 8.35, while its 4-(trifluoromethyl)benzyl analogue showed a pA2 of 7.90[1].
Arginase 1 (ARG1) Inhibitors: In cancer immunotherapy, ARG1 depletes L-arginine in the tumor microenvironment, suppressing T-cell proliferation. 4-substituted piperidine guanidines mimic the natural substrate. The replacement of a sulfamide moiety with a guanidine group in this scaffold resulted in a 5-fold more active compound, achieving an IC50 of 67 nM[2]. The guanidine anchors to the binuclear manganese cluster while the piperidine vector directs the 4-substituent down the narrow active site channel.
Table 1: Quantitative Structure-Activity Relationship (QSAR) Data
| Target Class | Scaffold Base | Key Substituent | Binding Affinity / Potency | Source |
| Histamine H3R | Piperidine-1-carboximidamide | 7-phenoxyheptyl | pA2 = 8.35 | [1][1] |
| Histamine H3R | Piperidine-1-carboximidamide | 4-(trifluoromethyl)benzyl | pA2 = 7.90 | [1][1] |
| Arginase 1 | Piperidine-1-carboximidamide | Methylene-linked aryl | IC50 = 67 nM | [2][2] |
Synthetic Methodology & Self-Validating Protocols
The synthesis of 4-substituted piperidine-1-carboximidamides requires the efficient guanylation of the secondary piperidine nitrogen. Traditional methods using cyanamide require harsh, high-temperature conditions that often degrade sensitive 4-substituents.
A highly effective, room-temperature method utilizes 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea in the presence of triethylamine and a 10% excess of mercury(II) chloride[3]. The causality here is strictly thermodynamic: Mercury(II) chloride acts as a thiophilic agent, sequestering the methanethiol byproduct as insoluble mercury(II) sulfide (HgS). This drives the addition-elimination equilibrium forward via Le Chatelier's principle and highly activates the intermediate for nucleophilic attack by the piperidine nitrogen.
Synthetic workflow and self-validation logic for 4-substituted piperidine guanidine building blocks.
Step-by-Step Self-Validating Protocol
-
Preparation: Dissolve 1.0 eq of the target 4-substituted piperidine and 1.0 eq of 1,3-bis(Boc)-2-methylisothiourea in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Anhydrous conditions prevent the premature hydrolysis of the activated isothiourea back to a urea derivative.
-
-
Activation: Add 3.0 eq of triethylamine (TEA), followed by 1.1 eq of Mercury(II) chloride (HgCl2). (Note: EDCI can be substituted for HgCl2 to avoid heavy metal toxicity, though reaction kinetics will slow).
-
Causality: TEA neutralizes any hydrochloride salts of the starting piperidine, ensuring the secondary nitrogen is a competent, deprotonated nucleophile.
-
-
Coupling & Visual Validation: Stir the suspension at room temperature for 4-12 hours.
-
Self-Validation: The reaction is visually self-validating. The formation of a dense white/grey precipitate (HgS) confirms the successful elimination of the methanethiolate leaving group and the progression of the coupling.
-
-
Purification: Filter the suspension through a tightly packed pad of Celite to remove the toxic metal sulfide. Concentrate the filtrate under reduced pressure and purify the intermediate via flash column chromatography (Hexanes/EtOAc).
-
Deprotection: Dissolve the purified Boc-protected intermediate in a 1:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir for 2 hours at room temperature.
-
Self-Validation: TFA selectively cleaves the Boc groups, releasing isobutylene and carbon dioxide gases. Continuous effervescence serves as a visual, real-time indicator of the deprotection progress. Once bubbling ceases, deprotection is complete.
-
-
Isolation: Evaporate the volatiles and triturate the crude residue with cold diethyl ether to precipitate the final 4-substituted piperidine-1-carboximidamide as a highly pure TFA salt, ready for biological screening.
Conclusion
The 4-substituted piperidine guanidine scaffold is not merely a structural motif; it is a programmable vector for rational drug design. By understanding the thermodynamic and electronic causality behind its binding—specifically the entropy reduction provided by the rigid piperidine core and the massive enthalpy gain from the guanidine salt bridge—medicinal chemists can predictably engineer highly potent ligands for complex, highly polar target sites.
References
- Source: NIH PubMed Central (PMC)
- Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)
- Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists Source: ACS Publications URL
Sources
- 1. Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
The Propyl Group in Piperidine-Guanidine Scaffolds: A Technical Guide to Receptor Binding
Abstract
In the landscape of medicinal chemistry, the piperidine and guanidine moieties are foundational scaffolds, frequently employed for their favorable physicochemical and pharmacokinetic properties. The strategic functionalization of these core structures is paramount in tuning ligand affinity and selectivity for specific biological targets. This technical guide provides an in-depth analysis of the often-underestimated role of the N-propyl group in modulating the receptor binding characteristics of piperidine-guanidine and related N-alkyl-piperidine pharmacophores. We will dissect the mechanistic contributions of the propyl group—spanning hydrophobic interactions, steric hindrance, and conformational rigidity—and their collective impact on binding affinity. This guide consolidates structure-activity relationship (SAR) data, presents detailed experimental protocols for assessing receptor binding, and explores the downstream signaling consequences of these molecular interactions, with a particular focus on the sigma-1 (σ1) receptor as a case study.
Introduction: The Scaffolds and the Question
The piperidine ring, a saturated heterocycle, is a ubiquitous feature in pharmaceuticals, prized for its ability to serve as a scaffold that can be readily substituted to orient functional groups in three-dimensional space[1][2]. Its basic nitrogen atom is often protonated at physiological pH, enabling critical ionic interactions with receptor sites. Complementing this, the guanidine group, with its high basicity (pKa ≈ 13.5) and resonance-stabilized guanidinium cation, is a powerful hydrogen bond donor and engages in potent electrostatic interactions with carboxylate or phosphate groups on receptor surfaces.
The combination of these two groups can yield ligands with high affinity for a variety of receptors. However, the activity of such molecules is not solely dictated by these polar interactions. The non-polar appendages to the core scaffold play a crucial role. This guide focuses specifically on the N-propyl group, a three-carbon alkyl chain. Is it merely a passive linker, or does it actively contribute to the binding event? We will explore how this simple hydrocarbon chain can be a key determinant of a ligand's potency and selectivity.
The Role of the Alkyl Substituent: A Physicochemical Perspective
The addition of an N-alkyl group, such as a propyl moiety, to a piperidine ring fundamentally alters the molecule's properties in several key ways that directly influence receptor binding.
-
Hydrophobicity and van der Waals Forces: The propyl group is a non-polar, hydrophobic substituent. In the aqueous environment of the body, the "hydrophobic effect" drives this group to seek out and associate with non-polar, greasy pockets within a receptor's binding site. This association is stabilized by an array of weak, distance-dependent van der Waals interactions. The cumulative effect of these forces can contribute significantly to the overall free energy of binding, thereby increasing ligand affinity. The three-carbon length of the propyl group offers a balance—substantial enough to engage in meaningful hydrophobic interactions, yet not so large as to incur a significant entropic penalty upon binding.
-
Steric Influence and Conformational Restriction: The size and shape of the propyl group introduce steric bulk. This can serve two purposes: it can act as a "steric shield," preventing the ligand from binding to off-target receptors that have smaller binding pockets, thus enhancing selectivity. Secondly, its presence can restrict the conformational flexibility of the parent molecule, locking it into a more bioactive conformation and reducing the entropic cost of binding.
-
Lipophilic Ligand Efficiency (LLE): While increasing lipophilicity can improve binding, it can also negatively impact pharmacokinetic properties, leading to poor solubility and high metabolic turnover[3]. The propyl group often represents a "sweet spot," enhancing affinity through hydrophobic interactions without excessively increasing the overall lipophilicity of the molecule, thereby maintaining a favorable LLE.
Case Study: N-Alkyl Piperidines and the Sigma-1 (σ1) Receptor
A key study investigating aminoethyl-substituted piperidine derivatives revealed a distinct SAR trend related to the N-substituent.
| Compound Type | N-Substituent (R) | σ1 Receptor Affinity (Ki) | Key Observation |
| Secondary Amine | -H | 165 nM | Base-level affinity |
| Tertiary Amine | -CH3 (Methyl) | 7.9 nM | ~20-fold increase in affinity compared to N-H |
| Tertiary Amine | -C2H5 (Ethyl) | Considerably Lower than Methyl | Reduced affinity compared to the smaller N-methyl group |
Data synthesized from findings reported in scientific literature.
Analysis of Causality:
The dramatic increase in affinity when moving from a proton (N-H) to a methyl group (N-CH3) strongly suggests that the N-substituent is entering a hydrophobic pocket within the σ1 receptor binding site[6]. The interaction of the methyl group with non-polar amino acid residues (such as Leucine, Alanine, or Valine) contributes favorably to the binding energy[6].
However, the decrease in affinity observed with the larger N-ethyl group indicates that there are steric limitations to this hydrophobic pocket. While the ethyl group offers more surface area for van der Waals contacts, its increased size may lead to an unfavorable steric clash with the receptor, forcing a conformational change that weakens the overall interaction.
Extrapolating the Role of the Propyl Group:
Based on this trend, we can hypothesize the role of an N-propyl group. The propyl group is larger and more hydrophobic than both methyl and ethyl groups.
-
Enhanced Hydrophobic Interaction: If the hydrophobic pocket is sufficiently large and accommodating, the additional methylene unit of the propyl group (compared to ethyl) would allow for more extensive van der Waals contacts, potentially leading to a significant increase in binding affinity. The use of [3H]-(+)-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine as a high-affinity radioligand in σ1 binding assays directly supports this possibility, indicating that the propyl group is well-tolerated and contributes to potent binding in this specific context.
-
Steric Hindrance and Selectivity: Conversely, if the pocket is sterically constrained, the propyl group would likely result in even lower affinity for the σ1 receptor than the ethyl group. However, this same steric bulk could be advantageous for selectivity, preventing the molecule from binding to other receptors with tighter binding sites.
This highlights a critical principle in drug design: the "optimal" alkyl chain length is highly dependent on the specific topology of the target receptor's binding site.
Experimental Methodologies: Quantifying Receptor Binding
To experimentally determine the binding affinity (Ki) of a compound with a propyl-piperidine-guanidine scaffold for a target like the σ1 receptor, a competitive radioligand binding assay is the gold standard.
Protocol: Competitive Radioligand Binding Assay for the σ1 Receptor
This protocol outlines the steps to determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Membrane Preparation: Guinea pig brain homogenate (a rich source of σ1 receptors).
-
Radioligand: [3H]-(+)-pentazocine, a selective σ1 receptor ligand. Final concentration ~3-5 nM (near its Kd).
-
Non-specific Binding Agent: Haloperidol or (+)-pentazocine at a high concentration (e.g., 10 µM).
-
Test Compound: The propyl-piperidine-guanidine derivative, serially diluted.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Cell harvester and glass fiber filters (e.g., GF/B).
-
Scintillation Counter & Cocktail.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Preparation: Thaw membrane homogenates on ice. Prepare serial dilutions of the test compound, typically from 10⁻¹¹ M to 10⁻⁵ M. Prepare the radioligand solution.
-
Assay Plate Setup: In a 96-well plate, set up triplicate wells for each condition:
-
Total Binding: Contains membrane homogenate and radioligand. This determines the maximum binding.
-
Non-Specific Binding (NSB): Contains membrane, radioligand, and a saturating concentration of an unlabeled competitor (e.g., 10 µM Haloperidol). This measures binding to non-receptor components.
-
Competitive Binding: Contains membrane, radioligand, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate, typically for 120 minutes at room temperature, to allow the binding to reach equilibrium[7].
-
Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. The receptors and bound radioligand are trapped on the filter, while the unbound radioligand passes through.
-
Washing: Wash the filters multiple times with ice-cold buffer to remove any residual unbound radioligand.
-
Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Use non-linear regression analysis (e.g., using GraphPad Prism) to fit the curve and determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Convert the IC50 to the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[4].
-
Downstream Signaling Consequences of Receptor Binding
Binding is only the first step. The ultimate effect of a ligand depends on how its binding event modulates the receptor's function and downstream signaling pathways. The σ1 receptor is not a classical GPCR or ion channel but a chaperone protein that modulates the function of "client" proteins[8].
Upon agonist binding (which could be a propyl-piperidine-guanidine compound), the σ1 receptor dissociates from its binding partner, the chaperone BiP, at the ER membrane. This "activation" allows the σ1 receptor to translocate and interact with a variety of client proteins, initiating several signaling cascades[9][10][11].
Caption: Key signaling pathways modulated by σ1 receptor activation.
Key Modulatory Functions:
-
Calcium Signaling: Activated σ1 receptors stabilize the inositol 1,4,5-trisphosphate (IP3) receptor at the ER-mitochondria interface. This enhances the flow of calcium (Ca²⁺) from the ER into the mitochondria, which is crucial for stimulating bioenergetics and increasing ATP production[9][10][12].
-
Modulation of Ion Channels: σ1 receptors can directly or indirectly interact with and modulate the activity of various plasma membrane ion channels, including voltage-gated potassium (K⁺) and calcium (Ca²⁺) channels, as well as NMDA receptors. This allows them to fine-tune neuronal excitability and synaptic plasticity[9][12].
-
ER Stress Response: The receptor can modulate the cellular response to ER stress by interacting with sensors like IRE1, ultimately influencing the expression of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF)[9][10].
The specific role of the propyl group in this context is to ensure high-affinity binding, which in turn dictates the potency of the ligand in initiating these downstream events. A compound with a higher affinity (lower Ki) will activate the σ1 receptor at a lower concentration, leading to a more potent functional response.
Conclusion and Future Directions
The N-propyl group, far from being a simple hydrocarbon spacer, is an active and critical contributor to the receptor binding profiles of piperidine-containing ligands. Its ability to engage in hydrophobic interactions within receptor pockets, governed by the principles of steric fit and lipophilicity, can profoundly influence binding affinity and selectivity. As demonstrated through the case study of N-alkyl piperidines at the σ1 receptor, a change of just one or two methylene units can alter binding affinity by an order of magnitude or more.
For researchers in drug development, this underscores the necessity of systematically exploring alkyl chain length as a key variable in lead optimization. The optimal substituent is always target-dependent, representing a delicate balance between maximizing favorable hydrophobic contacts and avoiding steric clashes.
Future work should aim to procure a direct, head-to-head SAR study of N-alkyl chains (methyl, ethyl, propyl, butyl) on a rigid piperidine-guanidine scaffold against a panel of relevant receptors (e.g., sigma, adrenergic, imidazoline). This would provide invaluable quantitative data to further refine our understanding and build predictive models for the rational design of next-generation therapeutics.
References
-
Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development. (2022). Frontiers in Pharmacology. [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (2020). Frontiers in Neuroscience. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers in Neuroscience. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). Current Protocols in Pharmacology. [Link]
-
Sigma-1 receptor - Wikipedia. Wikipedia. [Link]
-
Sigma Receptor Binding Assays. (2015). Current Protocols in Pharmacology. [Link]
-
The Sigma-1 Receptor in Cellular Stress Signaling. (2019). ResearchGate. [Link]
-
Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. (2024). Molecules. [Link]
-
Adrenaline signalling through Alpha-2 adrenergic receptor. PubChem. [Link]
-
Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022). MDPI. [Link]
-
Alpha-2 adrenergic receptor - Wikipedia. Wikipedia. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers in Pharmacology. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Chemical Neuroscience. [Link]
-
Alpha-2A adrenergic receptor - Wikipedia. Wikipedia. [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Chemistry. [Link]
-
New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. (2018). PubMed. [Link]
-
Guanidine group: Definition and pharmaceutical applications. (2017). ResearchGate. [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024). Usiena air. [Link]
-
Adrenaline signalling through Alpha-2 adrenergic receptor. Reactome Pathway Database. [Link]
-
The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. (2022). Applied Biochemistry and Biotechnology. [Link]
-
2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. (2025). MDPI. [Link]
-
Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. (2023). Journal of Medicinal Chemistry. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (2020). RSC Medicinal Chemistry. [Link]
-
Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). ACS Publications. [Link]
-
Design and evaluation of piperidine carboxamide derivatives as potent ALK inhibitors through 3D-QSAR modeling, artificial neural network and computational analysis. (2024). Arabian Journal of Chemistry. [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022). ChemistrySelect. [Link]
Sources
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 8. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]
- 10. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine. The synthesis is based on established principles of biguanide formation, offering a robust and reproducible method for obtaining this target compound.
Introduction
Biguanides are a class of compounds characterized by the presence of two connected guanidine groups. They are of significant interest in medicinal chemistry due to their diverse pharmacological activities, most notably as antihyperglycemic agents for the treatment of type 2 diabetes. The prototypical biguanide, metformin, is a first-line therapy for this condition. The N-(4-Propylpiperidine-1-carboximidoyl)guanidine molecule incorporates a lipophilic 4-propylpiperidine moiety, which may influence its pharmacokinetic and pharmacodynamic properties. This application note details a reliable synthetic route to this compound, starting from commercially available precursors.
Synthetic Strategy
The most direct and widely employed method for the synthesis of N-substituted biguanides is the condensation of an amine with dicyandiamide (cyanoguanidine). This reaction is typically carried out at elevated temperatures, often with the amine in its hydrochloride salt form. The proposed synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine follows this well-established pathway, reacting 4-propylpiperidine hydrochloride with dicyandiamide.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Propylpiperidine hydrochloride | ≥95% | Commercially available |
| Dicyandiamide (Cyanoguanidine) | ≥99% | Commercially available |
| Ethanol, 200 proof | Anhydrous | Commercially available |
| Activated Charcoal | Decolorizing | Commercially available |
| Deionized Water | High Purity | Laboratory supply |
Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Vacuum oven
-
Standard laboratory glassware
-
pH meter or pH paper
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
FTIR spectrometer
Synthesis Workflow
Caption: Synthetic workflow for N-(4-Propylpiperidine-1-carboximidoyl)guanidine.
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-propylpiperidine hydrochloride (1.0 eq) and dicyandiamide (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to the flask to achieve a concentration of approximately 1-2 M.
-
Reflux: Heat the reaction mixture to reflux with vigorous stirring. Maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Decolorization: After the reaction is complete, allow the mixture to cool slightly and add a small amount of activated charcoal. Reheat the mixture to reflux for 15 minutes.
-
Hot Filtration: Perform a hot filtration of the reaction mixture through a fluted filter paper or a pad of celite to remove the activated charcoal.
-
Crystallization: Allow the filtrate to cool to room temperature. If no crystals form, slowly add deionized water until the solution becomes slightly turbid. Cool the mixture in an ice bath (0-5 °C) to induce crystallization.
-
Isolation and Drying: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol. Dry the product in a vacuum oven at 40-50 °C to a constant weight.
Safety and Handling
4-Propylpiperidine hydrochloride:
-
Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1]
-
Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
First Aid: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Dicyandiamide:
-
Hazards: May be harmful if swallowed. May cause eye, skin, and respiratory tract irritation.[2]
-
Precautions: Use with adequate ventilation. Avoid generating dusty conditions. Wash thoroughly after handling.[2]
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, remove to fresh air. If swallowed, get medical aid.[2][3]
Ethanol:
-
Hazards: Highly flammable liquid and vapor.
-
Precautions: Keep away from heat, sparks, open flames, and hot surfaces. Keep container tightly closed.
Characterization
The final product, N-(4-Propylpiperidine-1-carboximidoyl)guanidine, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Melting Point: Expected to be a crystalline solid with a sharp melting point.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet and two multiplets), the piperidine ring protons, and broad signals for the NH protons of the biguanide moiety.
-
¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbons of the propyl group, the piperidine ring, and the two distinct carbons of the biguanide functional group. The biguanide carbons are expected to appear in the range of 160-165 ppm.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the compound.
-
FTIR: The infrared spectrum will likely exhibit characteristic absorption bands for N-H stretching (around 3100-3500 cm⁻¹) and C=N stretching (around 1600-1680 cm⁻¹).
Discussion
The synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine via the condensation of 4-propylpiperidine hydrochloride and dicyandiamide is a straightforward and efficient method. The use of the hydrochloride salt of the amine is crucial as it enhances the electrophilicity of the dicyandiamide. The reaction is typically driven to completion by heating under reflux.
Purification by recrystallization is often effective for biguanide salts, which tend to be crystalline solids. The choice of solvent system for recrystallization may need to be optimized to achieve high purity and yield.
For researchers who need to synthesize the starting material, 4-propylpiperidine, a potential route involves the reduction of commercially available 4-propylpyridine. This can be achieved through catalytic hydrogenation using a platinum or palladium catalyst.
Conclusion
This application note provides a detailed and actionable protocol for the synthesis of N-(4-Propylpiperidine-1-carboximidoyl)guanidine. By following the described procedures and safety precautions, researchers can reliably synthesize this compound for further investigation in drug discovery and development programs.
References
-
Safety Data Sheet - Dicyandiamide. KISHIDA CHEMICAL CO., LTD. [Link]
-
Benzoguanamine. Organic Syntheses. [Link]
-
Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. PubMed. [Link]
-
X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Publishing. [Link]
Sources
Application Notes and Protocols: Strategic Guanidinylation of 4-Propylpiperidine for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The guanidinium group is a cornerstone functional group in medicinal chemistry, prized for its ability to engage in multipartite hydrogen bonding and electrostatic interactions, often mimicking the side chain of arginine.[1][2][3] Its incorporation into small molecules can significantly enhance binding affinity and modulate pharmacokinetic properties. However, the high basicity (pKa ≈ 13.5) of the guanidine moiety presents significant synthetic challenges, necessitating the use of protected intermediates.[1][4] This guide provides a detailed examination of modern guanidinylation reagents and offers robust, field-proven protocols for the functionalization of 4-propylpiperidine, a common aliphatic scaffold in drug development. We will explore the rationale behind reagent selection, reaction optimization, and deprotection strategies, providing researchers with the necessary tools for the successful synthesis of guanidine-containing targets.
The Guanidinium Group in Medicinal Chemistry: A Functional Powerhouse
The guanidinium cation's Y-shaped, planar geometry and delocalized positive charge allow it to act as a potent hydrogen bond donor, forming strong, bidentate salt bridges with carboxylate groups found in protein active sites.[1] This arginine-mimicry is a key strategy in the design of enzyme inhibitors and receptor antagonists.[2][5] Beyond simple bioisosterism, the introduction of a guanidine group can profoundly influence a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting solubility, cell permeability, and metabolic stability.[6] Consequently, the development of efficient and reliable methods for introducing this functional group onto diverse molecular scaffolds is of paramount importance.[5][7]
Strategic Selection of Guanidinylation Reagents
The direct reaction of an amine with a simple guanidinylating agent is often plagued by side reactions and harsh conditions. The modern approach overwhelmingly favors the use of N,N'-diprotected reagents, which temper the extreme basicity and nucleophilicity of the guanidine core. The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability under a wide range of conditions and its clean, acid-labile removal.[8]
Here, we compare three leading Boc-protected reagents for the guanidinylation of a secondary amine like 4-propylpiperidine.
| Feature | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | N,N'-Bis(Boc)-S-methylisothiourea | N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent) |
| Reactivity | Moderate | Moderate | Very High |
| Stability | High (Stable, crystalline solid) | Moderate | Moderate (Sensitive to moisture) |
| Typical Substrates | Primary and secondary amines | Primary and secondary amines | Primary, secondary, and less nucleophilic amines (e.g., anilines)[9][10] |
| Byproducts | Pyrazole (water-soluble) | Methyl mercaptan (volatile, malodorous) | Triflic acid (removed during workup) |
| Key Advantage | High yields, clean reactions, and operational simplicity.[3] | Commercially available and widely used.[11] | Exceptional reactivity allows for the guanidinylation of challenging substrates.[8] |
General Workflow for Guanidinylation and Deprotection
The transformation of 4-propylpiperidine into its corresponding guanidine derivative follows a two-stage process: the initial guanidinylation reaction to install the protected functional group, followed by acidic deprotection to reveal the final guanidinium salt.
Caption: General experimental workflow for the synthesis of guanidines.
Detailed Experimental Protocols
These protocols are designed for the guanidinylation of 4-propylpiperidine on a 1.0 mmol scale. All reactions should be conducted in a fume hood with appropriate personal protective equipment.
Protocol 1: Guanidinylation using N,N'-Di-Boc-N''-triflylguanidine (Goodman's Reagent)
This method is highly efficient and leverages a very reactive electrophile. The use of a non-nucleophilic base is critical to prevent it from competing with the substrate.
Rationale: Goodman's reagent is exceptionally reactive due to the electron-withdrawing triflyl group, which makes the central carbon highly electrophilic and facilitates the departure of the triflamide anion leaving group.[9] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the ideal base as its steric bulk prevents it from acting as a nucleophile, ensuring it only serves as a proton scavenger.[12][13][14] Dichloromethane (DCM) is an excellent solvent as it is relatively non-polar and aprotic, and effectively solubilizes the reactants.
Materials:
-
4-Propylpiperidine (141 mg, 1.0 mmol)
-
N,N'-Di-Boc-N''-triflylguanidine (430 mg, 1.1 mmol, 1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (259 mg, 348 µL, 2.0 mmol, 2.0 eq)
-
Anhydrous Dichloromethane (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an argon or nitrogen atmosphere, add 4-propylpiperidine (1.0 eq) and anhydrous DCM (10 mL).
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a single portion, add N,N'-Di-Boc-N''-triflylguanidine (1.1 eq).
-
Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.[10]
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure di-Boc-protected guanidine.
Protocol 2: Guanidinylation using N,N'-Di-Boc-1H-pyrazole-1-carboxamidine
This protocol uses a highly stable, crystalline reagent that offers excellent yields and a cleaner reaction profile, as the pyrazole byproduct is easily removed.
Rationale: This reagent transfers the di-Boc-guanidinyl group to the amine with the concomitant release of pyrazole.[3] The reaction often requires gentle heating to proceed at a reasonable rate with secondary amines. Triethylamine is a suitable base for this transformation, and DMF is used as a polar aprotic solvent to ensure full solubility of the reactants.
Materials:
-
4-Propylpiperidine (141 mg, 1.0 mmol)
-
N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (341 mg, 1.1 mmol, 1.1 eq)
-
Triethylamine (TEA) (202 mg, 278 µL, 2.0 mmol, 2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 4-propylpiperidine (1.0 eq), N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq), and anhydrous DMF (5 mL).
-
Add triethylamine (2.0 eq) to the mixture.
-
Stir the reaction at 50 °C and monitor its progress by TLC or LC-MS. The reaction may take 12-24 hours to reach completion.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).
-
Wash the organic solution with water (3 x 15 mL) to remove DMF and pyrazole, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient of ethyl acetate in hexanes) to isolate the desired product.
Caption: General mechanism for amine guanidinylation.
Protocol 3: Boc Group Deprotection
This final step unmasks the guanidine functional group. The reaction generates a reactive tert-butyl cation, which can cause unwanted side reactions.
Rationale and Troubleshooting: The Boc group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[15] During this process, a tert-butyl cation is formed. This cation is a potent electrophile and can alkylate nucleophilic sites on the target molecule, a common side reaction.[16][17][18] To prevent this, a "scavenger" like triisopropylsilane (TIS) is added. TIS is a bulky hydrosilane that efficiently traps the tert-butyl cation, preventing it from reacting with the desired product.[3][16] The final product is typically isolated as a stable TFA salt, which can be used directly or neutralized with a mild base if the free guanidine is required.
Materials:
-
Di-Boc-protected guanidine (1.0 mmol)
-
Anhydrous Dichloromethane (DCM) (5 mL)
-
Trifluoroacetic acid (TFA) (5 mL)
-
Triisopropylsilane (TIS) (0.5 mL)
-
Cold diethyl ether
Procedure:
-
Dissolve the di-Boc-protected guanidine (1.0 eq) in anhydrous DCM (5 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triisopropylsilane (TIS) (approx. 5% v/v).
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution (final concentration ~50% v/v).[16]
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporation with toluene or DCM (2-3 times) can help remove residual TFA.[16]
-
To the resulting oil, add cold diethyl ether to precipitate the product.
-
Collect the solid product by filtration or centrifugation, wash with additional cold diethyl ether, and dry under high vacuum to yield the final guanidinium trifluoroacetate salt.
References
- Boc-guanidine deprotection side reactions and how to avoid them. (2025). Benchchem.
- A Head-to-Head Comparison of Amidine and Guanidine Groups in Drug Design. (2025). Benchchem.
-
Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, K., & Goodman, M. (1998). Triurethane-Protected Guanidines and Triflyldiurethane-Protected Guanidines: New Reagents for Guanidinylation Reactions. Journal of Organic Chemistry, 63(23), 8432–8439. [Link]
-
Plakhova, V. B., Samosvat, D. M., Zegrya, G. G., et al. (2022). Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel. International Journal of Molecular Sciences, 23(15), 8727. [Link]
- Application Notes and Protocols: The Use of Boc-Guanidine in the Preparation of Bioactive Compounds. (2025). Benchchem.
-
El-Dahshan, A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55502. [Link]
- Goodman, M., & Zapf, C. (2001). Guanidinylation reagents.
- Goodman, M., & Zapf, C. (1998). Guanidinylation reagents.
-
Zapf, C. W., & Goodman, M. (2003). Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine. The Journal of Organic Chemistry, 68(26), 10092–10097. [Link]
-
Kiec-Kononowicz, K., & Pask, M. (2009). Biological activities of guanidine compounds. Expert Opinion on Therapeutic Patents, 19(10), 1435-1448. [Link]
-
Xu, Y., et al. (2015). Like-Charge Guanidinium Pairing between Ligand and Receptor: An Unusual Interaction for Drug Discovery and Design? The Journal of Physical Chemistry B, 119(36), 12018–12026. [Link]
- Goodman, M., & Zapf, C. (2000). Guanidinylation reagents.
-
Zageer, D., & Yousif, E. (2016). Guanidine group: Definition and pharmaceutical applications. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(5), 1026-1033. [Link]
-
Request PDF. (2025). Simple methods for the preparation of N-triflyl guanidines and the structure of compounds with the CF3SO2NCN fragment. ResearchGate. [Link]
- Application Notes and Protocols for N-Alkylation of 2-Substituted Piperidines. (2025). Benchchem.
-
Grote, C. W., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115), 54494. [Link]
-
Guanidine. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]
- BOC deprotection. (2023). Hebei Boze Chemical Co.,Ltd.
-
BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]
-
The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. (2014). Australian Journal of Chemistry, 67(4), 519. [Link]
-
N,N-Diisopropylethylamine. (n.d.). chemeurope.com. [Link]
-
N,N-Diisopropylethylamine. (n.d.). In Wikipedia. Retrieved February 28, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Role of the Guanidinium Groups in Ligand–Receptor Binding of Arginine-Containing Short Peptides to the Slow Sodium Channel: Quantitative Approach to Drug Design of Peptide Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. connectsci.au [connectsci.au]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 10. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. N,N-Diisopropylethylamine [chemeurope.com]
- 13. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]
- 14. quod.lib.umich.edu [quod.lib.umich.edu]
- 15. jk-sci.com [jk-sci.com]
- 16. benchchem.com [benchchem.com]
- 17. BOC deprotection [ms.bzchemicals.com]
- 18. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
Procedure for coupling guanidine to 4-propylpiperidine
Application Notes & Protocols
Topic: A Verified Protocol for the Direct Guanidinylation of 4-Propylpiperidine using N,N'-Di-Boc-N''-triflylguanidine
Introduction and Scope
The guanidinium moiety is a cornerstone functional group in medicinal chemistry and chemical biology, prized for its ability to engage in strong hydrogen bonding interactions and its protonated state across a wide physiological pH range.[1] Its incorporation into molecular scaffolds, such as the piperidine ring system, is a common strategy in the development of novel therapeutics. This document provides a detailed, field-tested protocol for the synthesis of protected 4-propylpiperidine-1-carboximidamide.
This guide is intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and a robust, self-validating experimental procedure for the direct guanidinylation of a secondary amine, 4-propylpiperidine. The protocol emphasizes the use of N,N'-di-Boc-N''-triflylguanidine, a highly efficient reagent that ensures high yields under mild conditions.[2][3]
Chemical Principles and Mechanistic Overview
The guanidinylation of an amine is fundamentally a nucleophilic substitution reaction. The secondary amine of 4-propylpiperidine acts as the nucleophile, attacking the electrophilic carbon atom of the guanidinylating agent.
Key Mechanistic Steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-propylpiperidine attacks the central carbon of the N,N'-di-Boc-N''-triflylguanidine.
-
Leaving Group Departure: The trifluoromethanesulfonyl (triflyl) group, an exceptionally good leaving group due to the resonance stabilization of the resulting triflate anion, is displaced.[2]
-
Proton Transfer: A mild, non-nucleophilic base, such as triethylamine (Et₃N), is included in the reaction to neutralize the triflic acid (TfOH) byproduct, driving the reaction to completion.
The use of tert-butoxycarbonyl (Boc) protecting groups on the guanidinylating agent is critical. These groups temper the extreme basicity of the guanidine moiety, preventing undesirable side reactions and rendering the final product amenable to further synthetic transformations.[4] These Boc groups can be readily removed under acidic conditions at a later stage if the unprotected guanidine is desired.[5]
Guanidinylating Reagent Selection
The choice of guanidinylating reagent is paramount to the success of the synthesis. While numerous reagents exist, they differ in reactivity, stability, and the nature of their protecting groups. For the guanidinylation of a secondary amine like 4-propylpiperidine, a reagent with high electrophilicity is preferred.[2]
| Reagent Name | Structure | Key Advantages | Key Disadvantages |
| N,N'-Di-Boc-N''-triflylguanidine | Boc-NH-C(=NTf)-NH-Boc | Highly reactive, excellent yields for primary and secondary amines. Mild reaction conditions (room temp).[2] | Can be moisture sensitive. Triflic acid byproduct requires a base. |
| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine | Boc-NH-C(=N-pyrazole)-NH-Boc | Good reactivity, commercially available. Pyrazole byproduct is weakly basic.[5] | Generally less reactive than the triflyl-activated reagent. |
| N,N'-Di-Boc-S-methylisothiourea | Boc-NH-C(=SMe)-NH-Boc | Stable, easy to handle.[6] | Requires an activator (e.g., HgCl₂, Mukaiyama's reagent) and can release foul-smelling methyl mercaptan.[7] |
Rationale for Selection: For this protocol, N,N'-Di-Boc-N''-triflylguanidine is selected. Its superior reactivity allows the reaction to proceed smoothly at room temperature, typically reaching completion within a few hours, making it ideal for efficient synthesis.[2][3]
Detailed Experimental Protocol
This protocol details the synthesis of N,N'-bis(tert-butoxycarbonyl)-1-(4-propylpiperidin-1-yl)carboximidamide.
Materials and Reagents
-
4-Propylpiperidine: (MW: 127.24 g/mol ), ≥97% purity
-
N,N'-Di-Boc-N''-triflylguanidine: (MW: 391.39 g/mol ), ≥98% purity
-
Triethylamine (Et₃N): (MW: 101.19 g/mol ), anhydrous, ≥99.5%
-
Dichloromethane (CH₂Cl₂): Anhydrous, ≥99.8%, packaged under inert gas
-
Silica Gel: For flash column chromatography, 230-400 mesh
-
Ethyl Acetate (EtOAc): ACS grade
-
Hexanes: ACS grade
-
Hydrochloric Acid (HCl): 1 M aqueous solution
-
Saturated Sodium Bicarbonate (NaHCO₃): Aqueous solution
-
Brine: Saturated aqueous sodium chloride solution
-
Magnesium Sulfate (MgSO₄): Anhydrous
Equipment
-
Round-bottom flask with magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate
-
Rotary evaporator
-
Glassware for flash column chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
Safety Precautions
-
ALWAYS consult the Safety Data Sheet (SDS) for each chemical before use.[4]
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Dichloromethane is a volatile and potentially hazardous solvent. Handle with care.
-
Triflic acid, the reaction byproduct, is a strong acid. Neutralize with base during workup.
Step-by-Step Procedure
-
Reaction Setup:
-
Reagent Addition:
-
Add triethylamine (1.32 mL, 9.43 mmol, 1.2 equiv.) to the stirred solution via syringe.
-
In a separate vial, dissolve N,N'-Di-Boc-N''-triflylguanidine (3.38 g, 8.65 mmol, 1.1 equiv.) in anhydrous dichloromethane (20 mL).
-
Add the solution of the guanidinylating reagent dropwise to the reaction flask over 10-15 minutes at room temperature.[2]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (eluent: 20% ethyl acetate in hexanes). The product should have a higher Rf value than the starting amine. Stain with potassium permanganate if necessary. The reaction is complete when the starting 4-propylpiperidine spot is no longer visible.
-
-
Aqueous Workup:
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[2]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.[2][4]
-
Column Packing: Use a slurry of silica gel in hexanes.
-
Elution: Apply the crude product to the column and elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% EtOAc).
-
Collect fractions containing the desired product as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product, N,N'-bis(tert-butoxycarbonyl)-1-(4-propylpiperidin-1-yl)carboximidamide, as a white solid or colorless oil.
-
Characterization
-
¹H and ¹³C NMR: Confirm the structure of the purified product.
-
Mass Spectrometry (MS): Verify the molecular weight of the product.
-
Yield: Expect yields in the range of 85-95% based on similar guanidinylations of secondary amines.[2]
Experimental Workflow Diagram
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | 1. Inactive guanidinylating reagent due to moisture. 2. Insufficiently anhydrous solvent. 3. Low ambient temperature. | 1. Use a fresh bottle of the reagent or store it properly in a desiccator. 2. Use freshly opened anhydrous solvent or distill it over a suitable drying agent (e.g., CaH₂). 3. Gently warm the reaction to 30-40 °C if necessary, but monitor for side products. |
| Low Yield After Purification | 1. Product loss during aqueous workup (if product has some water solubility). 2. Inefficient extraction. 3. Co-elution of impurities during chromatography. | 1. Minimize the volume of aqueous washes. Back-extract the aqueous layers with CH₂Cl₂. 2. Perform extractions three times instead of two. 3. Use a shallower solvent gradient during chromatography for better separation. |
| Multiple Spots on TLC (Product Fractions) | 1. Partial deprotection of a Boc group during acidic workup. 2. Presence of unreacted starting material or byproducts. | 1. Ensure the HCl wash is performed quickly and at a low temperature (ice bath). Use a milder acid if possible. 2. Optimize reaction time. Ensure the correct stoichiometry of reagents was used. Re-purify the material. |
Conclusion
This application note provides a comprehensive and reliable protocol for the direct guanidinylation of 4-propylpiperidine. By employing the highly reactive N,N'-Di-Boc-N''-triflylguanidine, this method allows for the efficient synthesis of the protected guanidine derivative in high yield under mild, ambient conditions. The detailed procedural steps, coupled with mechanistic insights and troubleshooting advice, equip researchers with a robust tool for incorporating the valuable guanidine functional group into piperidine-based scaffolds for applications in drug discovery and development.
References
-
A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments. [Link]
- Baker, T. J., Goodman, M. (2002). Guanidinylation reagents.
-
El-Dahshan, A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments. [Link]
-
Guanidine synthesis by guanylation. Organic Chemistry Portal. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. [Link]
-
Guanidine synthesis by guanidinylation. Organic Chemistry Portal. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. [Link]
-
Novel piperine-carboximidamide hybrids: design, synthesis, and antiproliferative activity via a multi-targeted inhibitory pathway. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Synthesis of Piperidines Using Organometallic Chemistry. White Rose eTheses Online. [Link]
-
Guanidinium and aminoimidazolinium derivatives of N-(4-piperidyl)propanamides as potential ligands for mu opioid and I2-imidazoline receptors: synthesis and pharmacological screening. Bioorganic & Medicinal Chemistry. [Link]
-
Detoxification Properties of Guanidinylated Chitosan Against Chemical Warfare Agents and Its Application to Military Protective Clothing. MDPI. [Link]
- Feichtinger, K., Sings, H. L., Baker, T. J., Matthews, J., Goodman, M. (2002). Guanidinylation reagents.
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Katritzky, A. R., et al. (2005). Synthesis of Guanidines in Solution. ResearchGate. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. [Link]
-
Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Product Class 13: Guanidine Derivatives. Thieme E-Books. [Link]
- Process for preparing piperidine-4-carbothioamide hydrochloride.
Sources
- 1. researchgate.net [researchgate.net]
- 2. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 3. US6380358B1 - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modification and Functionalization of the Guanidine Group by Tailor-made Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Guanidine synthesis by guanylation [organic-chemistry.org]
- 8. Design and synthesis of a series of piperazine-1-carboxamidine derivatives with antifungal activity resulting from accumulation of endogenous reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced HPLC Purification Strategies for Polar Guanidine Intermediates
Introduction & Mechanistic Challenges
The purification of guanidine-containing intermediates represents one of the most notorious challenges in preparative chromatography. With a pKa of approximately 12.5, the guanidine moiety remains fully protonated and permanently positively charged across the entire working pH range of standard silica-based HPLC columns (pH 2.0 – 8.0) 1.
The Causality of Chromatographic Failure on Standard C18:
Standard Reversed-Phase Liquid Chromatography (RPLC) relies on the hydrophobic partitioning of neutral analytes into a C18 stationary phase. Because the delocalized positive charge of the guanidinium cation is highly solvated by water, it resists partitioning into the hydrophobic layer, causing the intermediate to elute in the void volume (
To successfully purify these intermediates, chromatographers must abandon standard RPLC and employ orthogonal mechanisms: Ion-Pairing RPLC (IP-RPLC) , Hydrophilic Interaction Liquid Chromatography (HILIC) , or Mixed-Mode Chromatography (MMC) .
Strategic Chromatographic Workflows
Workflow Decision Matrix
Selecting the correct purification modality depends entirely on the lipophilicity (LogP) of the rest of the molecule and whether downstream Mass Spectrometry (MS) detection is required.
Workflow for selecting the optimal HPLC purification mode for guanidine intermediates.
Quantitative Comparison of Modalities
To highlight the efficacy of these advanced methods, Table 1 summarizes the expected chromatographic behavior of a highly polar guanidine intermediate across different modalities.
Table 1: Quantitative Comparison of Chromatographic Modalities for Guanidines
| Modality | Typical Retention Factor ( | Peak Asymmetry ( | MS Compatibility | Primary Retention Mechanism |
| Standard RPLC (0.1% FA) | < 0.5 (Elutes in Void) | > 2.5 (Severe Tailing) | Excellent | Hydrophobic Partitioning |
| IP-RPLC (0.1% HFBA) | 3.0 - 6.0 | 1.1 - 1.3 | Poor (Ion Suppression) | Ion-Pairing / Hydrophobic |
| HILIC (Amide Phase) | 2.5 - 8.0 | 1.0 - 1.2 | Excellent | Aqueous Partitioning |
| MMC (Cation-Exchange) | 4.0 - 10.0 | 1.0 - 1.2 | Good (Volatile salts) | Electrostatic & Hydrophobic |
Detailed Experimental Protocols & Mechanistic Rationale
Protocol A: HILIC Purification for Highly Polar Guanidines
HILIC is the premier choice for highly polar guanidine derivatives (LogP < 0) that require MS-directed fraction collection 2.
Mechanistic Rationale: HILIC utilizes a polar stationary phase (e.g., Amide or bare silica) and a highly organic mobile phase (>70% Acetonitrile). Water from the mobile phase adsorbs onto the polar stationary phase, creating a semi-immobilized aqueous layer. The polar guanidine partitions from the bulk organic mobile phase into this aqueous layer. Elution is achieved by increasing the water concentration, which disrupts the partition equilibrium.
Materials:
-
Column: Amide-bonded stationary phase (e.g., Waters XBridge Amide, 5 µm, 19 x 150 mm for preparative scale).
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in
, adjusted to pH 3.0 with Formic Acid. -
Mobile Phase B (Organic): 100% Acetonitrile (LC-MS Grade).
Step-by-Step Execution:
-
Sample Preparation: Dissolve the crude guanidine intermediate in a diluent matching the initial gradient conditions (e.g., 80% Acetonitrile / 20% Water). Caution: Injecting a highly aqueous sample plug in HILIC will cause the analyte to break through the column unretained.
-
Column Conditioning: Flush the column with 10 column volumes (CV) of 50% A / 50% B to fully hydrate the stationary phase, followed by 10 CV of the starting conditions (10% A / 90% B).
-
Gradient Elution:
-
0.0 - 2.0 min: Hold at 90% B (Isocratic hold to focus the injection band).
-
2.0 - 15.0 min: Linear ramp from 90% B down to 50% B.
-
15.0 - 17.0 min: Hold at 50% B (Wash step).
-
17.1 - 25.0 min: Return to 90% B (Re-equilibration).
-
-
Fraction Collection: Trigger collection via MS Extracted Ion Chromatogram (XIC) of the target
mass.
Protocol Self-Validation Checkpoint: Inject Toluene as a void volume (
) marker. Toluene is completely unretained in HILIC. Ensure your target guanidine elutes with a retention factor () > 2.0. If , decrease the initial aqueous concentration in the gradient.
Protocol B: Mixed-Mode Chromatography (MMC)
For amphiphilic guanidines or complex polyampholytes (such as guanidine-backbone oligonucleotides 3), MMC offers unparalleled selectivity by combining reversed-phase and cation-exchange mechanisms 4.
Mechanistic Rationale: MMC columns feature hydrophobic alkyl chains with embedded acidic ion-exchange groups. The basic guanidine interacts electrostatically with the cation-exchange groups, while the hydrophobic regions of the molecule interact with the alkyl chains. This dual-retention mechanism eliminates the need for MS-suppressing ion-pairing agents 1.
Materials:
-
Column: Primesep 100 or equivalent MMC column (Reverse-phase + Cation-exchange).
-
Mobile Phase A:
with 0.1% Trifluoroacetic Acid (TFA) or 20 mM Ammonium Acetate. -
Mobile Phase B: Acetonitrile with 0.1% TFA.
Step-by-Step Execution:
-
Buffer Selection: If MS detection is required, use Ammonium Acetate. If using UV detection (e.g., 210 nm), 0.1% TFA is preferred to keep the embedded carboxylic acids on the stationary phase partially protonated, modulating the cation-exchange strength.
-
Gradient Elution:
-
0.0 - 2.0 min: 10% B.
-
2.0 - 20.0 min: Linear ramp to 60% B.
-
Note: In MMC, increasing the organic modifier (B) elutes the hydrophobic backbone, but electrostatic release is controlled by the ionic strength/pH of the buffer. If the compound does not elute, increase the buffer concentration rather than just the organic percentage.
-
-
Fraction Recovery: Pool fractions and lyophilize. Because MMC does not require heavy ion-pairing agents, the resulting powder will be a clean acetate or trifluoroacetate salt.
Protocol C: Ion-Pairing RPLC (IP-RPLC) with HFBA
When HILIC and MMC are unavailable, IP-RPLC is the traditional fallback. It utilizes volatile perfluorinated carboxylic acids to force the retention of cations on standard C18 columns [[5]]().
Mechanistic Rationale: Heptafluorobutyric acid (HFBA) is a strong, hydrophobic ion-pairing agent. The hydrophobic fluorinated tail of HFBA embeds into the C18 stationary phase, while its anionic carboxylate head pairs with the positively charged guanidinium cation. This forms a neutral, highly lipophilic complex that retains strongly on standard reversed-phase media.
Warning: HFBA causes severe ion suppression in Electrospray Ionization (ESI-MS) by "masking" the protonated sample cations from the MS electric fields. UV detection (e.g., 220 nm) must be used.
Step-by-Step Execution:
-
Prepare Mobile Phase A:
with 0.1% HFBA (v/v). -
Prepare Mobile Phase B: Acetonitrile with 0.1% HFBA (v/v).
-
Run a standard reversed-phase gradient (e.g., 5% to 95% B over 20 minutes) on a C18 column.
-
Collect fractions based on UV absorbance.
Protocol Self-Validation Checkpoint (Mass Balance): IP-RPLC can sometimes cause irreversible adsorption of highly basic compounds. Compare the integrated UV area of the crude injection against the sum of all collected fractions. A mass balance recovery of <80% indicates the ion-pairing concentration needs to be optimized or the column requires a stronger organic wash.
References
-
1 SIELC Technologies. "HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography." sielc.com.
-
[[2]]() Analytical and Bioanalytical Chemistry. "Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development." nih.gov.
-
3 Current Protocols in Nucleic Acid Chemistry. "Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides." nih.gov.
-
4 Royal Society of Chemistry. "State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome." rsc.org.
-
5 Journal of Chromatography A. "Ion-pair reversed phase liquid chromatography with ultraviolet detection for analysis of ultraviolet transparent cations." researchgate.net.
Sources
- 1. HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 2. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Automated Synthesis and Purification of Guanidine-Backbone Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Note: Advanced Crystallization Protocols for N-(4-Propylpiperidine-1-carboximidoyl)guanidine
This Application Note is designed for researchers and process chemists optimizing the solid-state isolation of N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS: 1555308-92-3).[1]
Given the structural classification of this molecule as a biguanide derivative (analogous to Moroxydine and Metformin), the protocols below synthesize established biguanide crystallization physics with specific adaptations for the lipophilic propyl-piperidine moiety.
Executive Summary & Compound Profiling
N-(4-Propylpiperidine-1-carboximidoyl)guanidine is a strongly basic biguanide derivative.[1] Like its structural analogs (e.g., Moroxydine), the free base is prone to hygroscopicity and carbon dioxide absorption (forming carbonates).[1] Therefore, crystallization as a salt (specifically the Hydrochloride) is the industry standard for ensuring chemical stability, high purity, and consistent bioavailability.[1]
Physicochemical Profile (Inferred from Biguanide Class)
| Property | Characteristic | Implication for Crystallization |
| Basicity (pKa) | ~11.5–12.5 (Strong Base) | Protonation occurs readily; requires stoichiometric acid equivalents.[1] |
| Lipophilicity | Moderate (Propyl chain + Piperidine) | Reduced water solubility compared to Metformin; soluble in lower alcohols.[1] |
| Thermal Stability | High (Salt form > 200°C) | Suitable for hot-filtration and reflux techniques.[1] |
| Solubility (HCl Salt) | High: Methanol, Water, DMSOLow: Acetone, Ethyl Acetate, DCM | Anti-solvent crystallization is the primary purification strategy.[1] |
Pre-Crystallization: Salt Formation Strategy
Do not attempt to crystallize the free base for long-term storage.[1]
Rationale: The guanidine moiety acts as a bidentate base. The formation of the monochloride salt stabilizes the conjugated
Protocol: In-Situ Salt Formation
-
Dissolution: Dissolve 10 g of crude free base in Ethanol (50 mL) at 40°C.
-
Acidification: Slowly add 1.1 equivalents of Concentrated HCl (37%) or HCl in Isopropanol (4M) dropwise.
-
Observation: An exotherm is expected. The solution may turn clear, then cloudy as the salt nucleates.
-
-
Equilibration: Stir at room temperature for 2 hours to ensure complete protonation before initiating crystallization.
Crystallization Methodologies
Method A: Solvent/Anti-Solvent Displacement (High Yield)
Best for: Bulk purification and removal of polar impurities.[1]
Mechanism: The propyl-piperidine tail provides sufficient lipophilicity to keep the compound soluble in hot ethanol, while the polar guanidinium core precipitates rapidly upon addition of a non-polar ketone (Acetone).[1]
Step-by-Step Protocol:
-
Primary Solubilization: Suspend the crude HCl salt in Methanol (MeOH) or Ethanol (EtOH) (5 mL per gram of solute).[1]
-
Heating: Heat to reflux (65°C for MeOH, 78°C for EtOH) until fully dissolved.
-
Note: If particulates remain, perform a hot filtration using a 0.45 µm PTFE membrane.
-
-
Anti-Solvent Addition: While maintaining gentle stirring (200 RPM), slowly add Acetone or Ethyl Acetate dropwise.
-
Ratio: Target a final Solvent:Anti-Solvent ratio of 1:3 to 1:5 .
-
Cloud Point: Stop addition briefly when the first permanent turbidity appears (Cloud Point), stir for 10 mins, then resume.
-
-
Cooling: Remove heat and allow the vessel to cool to Room Temperature (RT) over 2 hours.
-
Finishing: Chill to 0–4°C for 1 hour to maximize yield.
-
Isolation: Filter via vacuum (Buchner funnel). Wash cake with cold Acetone.
Method B: Reactive Cooling Crystallization (High Purity)
Best for: Polymorph control and removing structurally similar side-products.[1]
Mechanism: Slow cooling in a protic solvent system allows for thermodynamic selection of the most stable crystal lattice, rejecting impurities into the mother liquor.
Step-by-Step Protocol:
-
Solvent System: Prepare a mixture of Isopropanol (IPA) and Water (95:5 v/v) .[1]
-
Why Water? Small amounts of water aid in breaking the rigid crystal lattice of guanidines during dissolution, preventing agglomeration.
-
-
Saturation: Dissolve the salt at near-reflux (80°C) to saturation.
-
Seeding (Critical): At 70°C (metastable zone), add 0.5 wt% seed crystals of pure N-(4-Propylpiperidine-1-carboximidoyl)guanidine HCl.
-
Controlled Cooling: Ramp temperature down at 0.5°C/min until 20°C.
-
Stirring: Increase stirring to 300 RPM to prevent distinct crystal agglomeration.
-
-
Aging: Hold at 20°C for 4 hours (Ostwald Ripening) to narrow the Particle Size Distribution (PSD).
Process Visualization (Workflow)[1]
Caption: Decision matrix for selecting between Anti-Solvent (Yield) and Cooling (Purity) crystallization pathways.
Characterization & Quality Control
Melting Point Determination
-
Expected Range: 200°C – 250°C (Typical for Biguanide HCl salts).
-
Validation: A sharp melting range (< 2°C) indicates high purity.[1] Broadening indicates solvent inclusion or mixed polymorphs.
HPLC Purity Analysis
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase:
-
A: 0.1% TFA in Water (Buffers basicity).[1]
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 20 mins.
-
Detection: UV @ 235 nm (Guanidine absorption).[1]
X-Ray Powder Diffraction (XRPD)[1]
-
Required to distinguish between anhydrous forms and potential hydrates. Biguanides are known to form hemi-hydrates; ensure drying is sufficient if the anhydrous form is desired.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Temperature too high during anti-solvent addition; Solvent system too polar.[1] | Reduce temperature to <40°C before adding anti-solvent. Slow down addition rate. |
| Gel Formation | Rapid precipitation trapping solvent. | Use Method B (Cooling) .[1] Apply vigorous stirring (shear) to break gels.[1] |
| Low Yield | Product too soluble in mother liquor. | Cool to -10°C. Increase Anti-Solvent ratio to 1:10. |
| Hygroscopicity | Residual free base or excess HCl. | Ensure exact stoichiometry (1:1) of HCl. Wash filter cake thoroughly with anhydrous acetone. |
References
-
Shapiro, S. L., Parrino, V. A., & Freedman, L. (1959).[1] Hypoglycemic Agents. III. N1-Alkyl- and Aralkylbiguanides.[1] Journal of the American Chemical Society. Link (Foundational chemistry of biguanide synthesis and crystallization).[1]
-
Werner, E. A., & Bell, J. (1922).[1] The Preparation of Methylguanidine, and of ββ-Dimethylguanidine. Journal of the Chemical Society, Transactions. Link (Classic protocols for guanidine salt isolation).
- European Pharmacopoeia (Ph. Eur.). Monograph: Metformin Hydrochloride.
-
001Chemical . Product Data: N-(4-propylpiperidine-1-carboximidoyl)guanidine (CAS 1555308-92-3).[1][2] Link (Verification of chemical structure).
Sources
Troubleshooting & Optimization
Optimizing pH for extraction of basic piperidine guanidines
Topic: Optimizing pH for extraction of basic piperidine guanidines Content Type: Technical Support Center (Troubleshooting & FAQs) Persona: Senior Application Scientist
Welcome to the Advanced Separations Support Center. This guide addresses the specific challenges of isolating piperidine guanidines . These molecules present a unique "super-basic" profile (pKa > 12-13), rendering standard extraction protocols ineffective. Below you will find decision matrices, optimized protocols, and deep-dive troubleshooting based on charge-state logic.
The Core Challenge: The "Superbase" Trap
Most basic drugs (pKa 8–10) can be extracted by adjusting the pH to ~12 to neutralize the amine. Piperidine guanidines are different.
-
Piperidine pKa: ~11.2
-
Guanidine pKa: ~13.6[1]
-
The Problem: To neutralize a guanidine for standard Liquid-Liquid Extraction (LLE), you would need a pH of >15.6 (pKa + 2). This pH destroys silica columns, degrades biological matrices, and is hazardous.
-
The Solution: Do not try to neutralize it. Extract it as a charged species using Ion-Exchange (SPE) or Ion-Pairing (LLE).
Method Selection: Decision Matrix
Before starting, determine your extraction pathway.[2][3]
Figure 1: Decision tree for selecting the extraction methodology based on matrix complexity.
Protocol Module A: Mixed-Mode Cation Exchange (MCX)
Status: Gold Standard (Recommended) Mechanism: Retains the analyte via two mechanisms: Hydrophobic interaction (piperidine ring) and Ion-Exchange (guanidinium charge).
The "Displacement" Elution Strategy
Unlike standard bases, you cannot easily elute guanidines by simply raising the pH (deprotonation). You must use Ion Displacement (mass action) or extreme pH.
Optimized Workflow:
| Step | Solvent/Buffer | Mechanistic Purpose |
| 1. Condition | MeOH followed by Water | Activates hydrophobic pores and wets the sorbent. |
| 2. Load | Sample diluted in 2% H₃PO₄ (pH ~2) | Crucial: Acidifies matrix to break protein binding. Ensures guanidine is fully ionized (cationic) to bind to the sulfonate groups on the SPE. |
| 3. Wash 1 | 2% Formic Acid in Water | Removes hydrophilic interferences. Analyte stays bound via ion-exchange. |
| 4. Wash 2 | 100% Methanol | Removes hydrophobic interferences (neutrals/acids). Analyte stays bound via ion-exchange. |
| 5. Elute | 5% NH₄OH in Methanol | The Trick: The ammonia raises pH, but the high concentration of Ammonium ions ( |
Expert Tip: If recovery is low with 5% NH₄OH, do not just increase the base. Switch to 5% TEA (Triethylamine) in Methanol. TEA is a stronger base and a bulkier cation, often providing better displacement for sticky guanidines.
Protocol Module B: Ion-Pair Liquid-Liquid Extraction (LLE)
Status: Alternative (Legacy) Mechanism: Since the guanidine is positively charged, we add a hydrophobic negative ion. These two form a neutral "pair" that dissolves in organic solvent.
Reagents Required:
-
Ion Pairing Agent: Di-(2-ethylhexyl)phosphate (HDEHP) or Sodium Dodecyl Sulfate (SDS).
-
Organic Solvent: Chloroform or Dichloromethane (DCM).
Step-by-Step:
-
Adjust Aqueous pH: Set sample pH to ~4.0 (Ensure guanidine is fully charged).
-
Add Ion-Pair Reagent: Add HDEHP (approx 0.1 M) to the organic solvent (DCM).
-
Extract: Shake sample with the modified DCM. The [Guanidine⁺ :: Phosphate⁻] complex moves into the DCM.
-
Back-Extraction (Optional): To recover the guanidine, shake the DCM layer with strong acid (1M HCl). The guanidine prefers the aqueous acid, leaving the phosphate lipid in the DCM.
Troubleshooting & FAQs
Q1: I am using C18 SPE, but my recovery is <10%. Why?
A: C18 relies solely on hydrophobic retention. Guanidines are highly polar due to the charge. They likely flowed straight through the column during loading or were washed off with the first organic wash.
-
Fix: Switch to Mixed-Mode Cation Exchange (MCX) . If you must use C18, you must use an ion-pairing reagent (like 0.1% Heptafluorobutyric acid - HFBA) in your mobile phase to induce retention.
Q2: I used MCX, but the guanidine isn't eluting (Recovery < 40%).
A: This is the "Superbase Sticky" effect. The ionic bond between the guanidine and the sulfonic acid on the sorbent is too strong for standard 5% ammonia to break.
-
Fix 1 (Displacement): Increase the ionic strength of the elution solvent. Use 5% NH₄OH + 100mM Ammonium Acetate in Methanol.
-
Fix 2 (Solubility): Guanidines can precipitate in pure MeOH. Try 5% NH₄OH in 50:50 MeOH:ACN .
Q3: My LC-MS peaks are tailing badly.
A: This is caused by residual silanol interactions on the analytical column.
-
Fix: Ensure your mobile phase pH is either high (pH 10 with ammonium bicarbonate, if column resistant) or low (pH 2 with Formic Acid). Do not run at neutral pH.
-
Add Modifier: Add 5-10 mM Ammonium Formate to the mobile phase. The ammonium ions mask the silanols, sharpening the peak.
Visualizing the SPE Mechanism
Figure 2: Mechanism of Mixed-Mode Cation Exchange. Note that elution is driven by displacement (NH4+) as much as deprotonation.
References
-
Waters Corporation. Oasis MCX Protocol for Basic Drugs. (Application Note). Available at: [Link]
-
Phenomenex. Sample Prep Tech Tip: Low Recovery- SPE Method. Available at: [Link]
-
Fitch, W. L., et al. Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. ACS Omega (2018). Available at: [Link]
Sources
Technical Support Center: Troubleshooting NMR Shift Assignment for Guanidine Protons
Welcome to the Advanced NMR Technical Support Center. Assigning the guanidine protons of arginine side chains (Hε, Hη1, Hη2) is notoriously difficult due to complex chemical exchange dynamics and restricted bond rotations. This guide provides a mechanistic breakdown of these challenges, quantitative reference data, and self-validating protocols to help you recover "invisible" signals and extract critical structural information.
Diagnostic Workflow for Guanidine Proton Assignment
Before adjusting spectrometer parameters, it is critical to diagnose whether your signal loss is driven by solvent exchange kinetics or conformational line broadening. Follow the decision tree below to determine the optimal troubleshooting path.
Diagnostic workflow for troubleshooting missing arginine guanidine proton NMR signals.
Section 1: The Root Causes of Signal Loss (The "Why")
To successfully troubleshoot missing arginine side-chain signals, you must understand the physical chemistry governing their behavior in solution:
-
Chemical Exchange with Bulk Solvent: The arginine guanidinium group has a high pKa (~14), meaning it remains positively charged under physiological conditions[1]. However, its five protons are highly labile. At neutral or high pH, base-catalyzed chemical exchange with the bulk water (
) approaches the intermediate-to-fast regime on the NMR timescale. When matches the chemical shift difference ( ) between states, the signals broaden beyond detection[1]. -
Restricted Bond Rotation: The Nε-Cζ and Cζ-Nη bonds possess partial double-bond character due to resonance stabilization. This restricts rotation, causing the Hη protons to experience complex dynamic regimes. If an arginine binds asymmetrically to a ligand, the restricted rotation prevents spatial averaging, splitting the signals into multiple non-equivalent peaks[2].
Section 2: Quantitative Reference Data
Use the tables below to verify your spectral windows and anticipate how environmental changes will impact your exchange rates.
Table 1: Typical NMR Parameters for Arginine Guanidino Groups
| Nucleus / Parameter | Typical Chemical Shift (ppm) | Typical Scalar Coupling (Hz) |
| 15Nε | 84.0 - 85.0 | |
| 15Nη1, 15Nη2 | 71.0 - 75.0 | |
| 1Hε | 7.0 - 8.5 | |
| 1Hη1, 1Hη2 | 6.5 - 7.5 | - |
| 13Cζ | 156.0 - 158.0 |
Table 2: Environmental Effects on Guanidino Proton Exchange
| Condition | Effect on Solvent Exchange ( | NMR Spectral Outcome |
| pH > 7.0 | Highly accelerated (Base-catalyzed) | Complete signal loss (Fast exchange limit) |
| pH < 5.5 | Significantly reduced | Sharper peaks (Slow exchange limit) |
| T > 298 K | Accelerated (Thermal activation) | Severe line broadening |
| T < 283 K | Reduced | Sharper, trackable peaks |
| Salt Bridge | Drastically reduced (High protection factor) | Highly resolved, downfield shifted peaks[1] |
Section 3: Self-Validating Experimental Protocols
Protocol A: Sample Optimization for 1H-Detected Experiments
Objective: Push the exchanging guanidine protons into the slow-exchange regime.
-
Buffer Preparation: Prepare your sample in a 90% H2O / 10% D2O mixture.
-
Causality: Do not use 100% D2O. Labile guanidine protons will rapidly exchange with deuterium, rendering them completely invisible to 1H-NMR[1].
-
-
pH Adjustment: Titrate the sample pH to 5.0 – 5.5 using dilute HCl or NaOH.
-
Causality: Because solvent exchange is base-catalyzed, lowering the pH minimizes the hydroxide ion concentration, drastically reducing
and sharpening the lines[1].
-
-
Temperature Tuning: Lower the spectrometer temperature to 278 K – 283 K.
-
System Validation: Run a 1D 1H prescan with water suppression.
-
Validation Check: Ensure the water peak is narrow and symmetric. Poor water suppression will saturate the bulk water. Because the guanidine protons are in exchange with water, this saturation will transfer to the arginine side chains via Chemical Exchange Saturation Transfer (CEST), artificially destroying your signal.
-
Protocol B: Measuring Exchange Rates using CLEANEX-PM
Objective: Quantify the exchange rate (
-
Sequence Setup: Load the Phase-Modulated CLEAN chemical EXchange (CLEANEX-PM) pulse sequence.
-
Spin-Lock Calibration (Critical): Set the spin-lock mixing time (
) array.-
Causality: CLEANEX-PM relies on a high-power RF spin-lock to keep water magnetization transverse. In conductive (salty) buffers, this induces severe dielectric heating, which alters the sample temperature and artificially inflates
. To prevent this, strictly keep ms[3].
-
-
Data Acquisition: Record 2D spectra at
= 5, 10, 20, 30, and 40 ms. -
System Validation: Always record a reference spectrum with
.-
Validation Check: The initial slope of the buildup curve (normalized against the
reference) is required to accurately extract and prove the signal originates from chemical exchange, not NOE cross-relaxation.
-
Protocol C: 13C-Direct Detection (Proton-less NMR)
Objective: Assign arginine side chains when 1H exchange is too fast to mitigate.
-
Isotope Labeling: Ensure the protein is uniformly 13C, 15N-labeled.
-
Pulse Sequence Selection: Use a 13C-detected experiment (e.g., 13Cζ-15Nη correlation).
-
Causality: By bypassing the labile protons entirely, 13C-detection is immune to solvent exchange broadening. Magnetization is transferred directly from 13Cζ to 15Nη via the one-bond scalar coupling (
Hz)[4].
-
-
Selective Excitation: Apply a selective pulse centered at ~71 ppm for 15Nη.
-
Causality: The chemical shift difference between 15Nη (~71 ppm) and 15Nε (~85 ppm) is large enough that a selective pulse ensures magnetization only transfers to the terminal nitrogens[4].
-
-
System Validation: Run a 1D 13C prescan.
-
Validation Check: Verify the presence of the 13Cζ resonance at ~157 ppm. If this peak is missing, the protein may be aggregated, or the 13C labeling efficiency is compromised.
-
Section 4: Frequently Asked Questions (FAQs)
Q: Why do I see four distinct Hη signals for a single arginine residue in my protein-ligand complex? A: This is a hallmark of restricted rotation combined with asymmetric binding. The Nε-Cζ and Cζ-Nη bonds have partial double-bond character. If the guanidino group forms an asymmetric interaction—such as an end-on hydrogen bond with a ligand's carboxylate group—the rotation is locked. This breaks the magnetic equivalence of the four Hη protons, resulting in four distinct, non-equivalent NMR signals[2].
Q: How do I differentiate between a free, solvent-exposed arginine and one engaged in a salt bridge?
A: Look at the exchange rate (
Q: My CLEANEX-PM experiment is causing my protein to precipitate. What went wrong? A: You are likely experiencing RF-induced dielectric heating. The CLEANEX-PM sequence requires a long, strong RF field to lock the water magnetization. In high-salt buffers, this acts like a microwave, heating and denaturing the protein[3]. To fix this, keep the spin-lock period under 50 ms[3], reduce the salt concentration in your buffer, or switch to longitudinal exchange methods that do not require high-power spin-locks.
References
1.[3] "NMR Methods to Characterise Arginine Side-Chains in Proteins using 13C Detection", UCL Discovery, 2.[1] "Arginine Side‐Chain Hydrogen Exchange", UCL Discovery, 3.[5] "NMR Pulse Schemes for the Sequence-Specific Assignment of Arginine Guanidino 15N and 1H Chemical Shifts in Proteins", ACS Publications, 4.[2] "NMR detection of arginine-ligand interactions in complexes of Lactobacillus casei dihydrofolate reductase", PubMed, 5.[4] "Determining rotational dynamics of the guanidino group of arginine side chains in proteins by carbon-detected NMR", PMC,
Sources
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. NMR detection of arginine-ligand interactions in complexes of Lactobacillus casei dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Determining rotational dynamics of the guanidino group of arginine side chains in proteins by carbon-detected NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of N-(4-Propylpiperidine-1-carboximidoyl)guanidine
Executive Summary & Molecule Profile
User Query: "I have synthesized crude N-(4-Propylpiperidine-1-carboximidoyl)guanidine, but it is an oily residue containing unreacted amine and dicyandiamide. How do I purify this?"
Technical Analysis: This molecule is chemically a biguanide derivative (specifically 1-(4-propylpiperidin-1-yl)biguanide). Understanding its physicochemical profile is the prerequisite for successful purification.
| Property | Value / Characteristic | Implications for Purification |
| Basicity (pKa) | pKa₁ ≈ 11.5 - 12.5 (Superbase)pKa₂ ≈ 2.5 - 3.0 | It will be fully protonated at pH < 10. Standard acid/base extraction (e.g., extracting into organic solvent from basic water) often fails because the molecule remains too polar or forms emulsions. |
| Polarity | High (LogP < 1 typically) | It prefers aqueous or polar organic layers. It will elute very early (dead volume) on standard C18 HPLC without modifiers. |
| Stability | Hydrolytically unstable at pH > 13 (high temp) or pH < 1 (high temp). | Avoid boiling in strong base (forms urea/amine). Avoid prolonged boiling in strong acid (forms guanylurea). |
| State | Crude is often a hygroscopic oil. | Salt formation is mandatory for isolation. The Hydrochloride (HCl) or Dihydrochloride (2HCl) salts are usually crystalline. |
Troubleshooting Guides (Tiered Approach)
Tier 1: The "Oiling Out" & Crystallization Protocol
Issue: The crude product is a sticky oil that refuses to crystallize.
Diagnosis: Biguanide free bases are notoriously difficult to crystallize due to their hygroscopic nature and rotational freedom. Impurities like 4-propylpiperidine (starting material) act as plasticizers, preventing lattice formation.
The Solution: Hydrochloric Acid Salt Formation Do not attempt to isolate the free base. Convert it immediately to the HCl salt.
Protocol:
-
Dissolution: Dissolve the crude oil in a minimum amount of Ethanol (EtOH) or Isopropanol (IPA) .
-
Acidification: Cool to 0–5°C. Add 2.2 equivalents of HCl in Dioxane (4M) or HCl in Ethanol .
-
Why? You need to protonate both the biguanide (pKa ~12) and the piperidine nitrogen if it's not part of the conjugated system. However, usually, the monohydrochloride is the target.
-
-
Precipitation (Anti-solvent): Slowly add Diethyl Ether or Acetone with vigorous stirring.
-
Filtration: Filter the solid. The starting material (4-propylpiperidine HCl) is often more soluble in Acetone/Ethanol mixtures than the Biguanide HCl, providing a preliminary cleanup.
Tier 2: Removing Dicyandiamide (Cyanoguanidine)
Issue: HPLC shows a persistent peak at the solvent front, or elemental analysis shows high Nitrogen content.
Diagnosis: Dicyandiamide (DICY) is the standard reagent for making biguanides. It is neutral/weakly acidic (pKa ~14) and highly polar. It does not form stable salts with weak acids.
The "Warm Water Wash" Method: Unlike the highly basic biguanide, DICY has a distinct solubility profile.
-
Isolate the Biguanide HCl salt (from Tier 1).
-
Suspend the solid in warm water (40–50°C) .
-
Solubility Logic: DICY is significantly soluble in warm water. Biguanide HCl salts are soluble but often have a steeper temperature curve or can be "salted out."
-
-
Recrystallization: If the impurity load is high, recrystallize the salt from Water/Ethanol (1:5) . The DICY stays in the supernatant.
Alternative: The Copper Complex Test (Qualitative & Purification) Historical Context: Biguanides form intensely colored (pink/violet) complexes with Copper(II).
-
Add CuSO₄ solution to a small aliquot.
-
Pink Precipitate = Biguanide. [3]
-
Blue Solution = Amine/DICY. Note: This is rarely used for prep-scale due to copper removal issues, but it confirms if you actually have the product.
Tier 3: HPLC Method Development (Tailing Issues)
Issue: "My peak is tailing badly, and I see double peaks."
Diagnosis:
-
Tailing: The highly basic guanidine moiety interacts with residual silanols on the silica column.
-
Double Peaks: Biguanides can exist in tautomeric forms, or you are seeing the separation of the mono-protonated vs. di-protonated species if the pH is near the pKa.
Recommended HPLC Conditions:
| Parameter | Recommendation | Mechanism |
| Column | C18 with "End-capping" or Phenyl-Hexyl | Phenyl columns often provide better selectivity for guanidines via |
| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) | TFA acts as an Ion Pairing Agent . It forms a neutral hydrophobic complex with the cationic biguanide, sharpening the peak. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Matches the ionic strength. |
| Alternative Buffer | Ammonium Formate (pH 3.0) | If MS sensitivity is required (TFA suppresses MS signal). |
| Gradient | 5% B to 60% B | Biguanides are polar; they elute early. |
Visual Workflows
A. Purification Decision Tree
Figure 1: Decision matrix for processing crude biguanide reaction mixtures. The critical step is the conversion to HCl salt to overcome the "oiling out" phenomenon.
B. Chromatographic Separation Mechanism (SCX)
When simple crystallization fails, Strong Cation Exchange (SCX) is the most reliable method to separate the highly basic product from neutral impurities (Dicyandiamide) and less basic amines.
Figure 2: SCX Solid Phase Extraction workflow. This method effectively removes the non-basic Dicyandiamide impurity.
Frequently Asked Questions (FAQ)
Q1: Can I use silica gel chromatography for purification? A: Standard silica gel is acidic. Biguanides will streak/tail aggressively and may bind irreversibly to the silica. If you must use normal phase:
-
Pass the silica with 1% Triethylamine (TEA) in the mobile phase first to neutralize acidic sites.
-
Use a highly polar mobile phase: DCM : MeOH : NH₄OH (90 : 9 : 1) .
Q2: My product is turning into a hard glass after removing the solvent. What happened? A: This is "solvent entrapment." Biguanides form amorphous glasses easily.
-
Fix: Redissolve in a small amount of methanol, add excess diethyl ether until cloudy, and let it sit in the fridge. Do not rotovap to dryness; rotovap until a thick slurry forms, then filter.
Q3: How do I remove the 4-propylpiperidine starting material if it co-crystallizes? A: Use the difference in lipophilicity.
-
Method: Dissolve the crude salt in water. Wash the aqueous phase with Dichloromethane (DCM) or Ethyl Acetate .
-
Mechanism:[4][5][6] At neutral/slightly acidic pH, the biguanide (diprotic, highly polar) stays in water. The piperidine (monoprotic, lipophilic tail) may partition partially into the organic layer, or can be removed by careful pH adjustment (adjust pH to ~10.5 where Biguanide is still protonated but Piperidine is largely free base, then extract). Note: This pH window is narrow and requires precise control.
References
-
Suyama, T., et al. (1989).[7] "Synthesis of alkylbiguanides dihydrochloride." Nippon Kagaku Kaishi, 1989(5), 884-887. (Primary source for HCl salt precipitation method).
-
Sielc Technologies. (2024). "HPLC Method for Separation of Biguanides." Available at: [Link] (Authoritative source for ion-pairing chromatography of guanidines).
-
Beilstein Journals. (2021). "Synthetic accesses to biguanide compounds." Beilstein Journal of Organic Chemistry. Available at: [Link] (Review of synthesis and side-product formation).
-
BenchChem. (2025).[8] "An In-depth Technical Guide to the Basicity and pKa of Biguanide." (Data on pKa values and protonation states).
- PubChem. "Moroxydine (Structurally similar analog)." National Center for Biotechnology Information.
Sources
- 1. datapdf.com [datapdf.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthetic accesses to biguanide compounds [beilstein-journals.org]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in 4-Substituted Piperidine Guanidinylation
Welcome to the Process Optimization and Troubleshooting Hub. This guide is designed for drug development professionals and synthetic chemists facing low yields, incomplete conversions, or stalled reactions when guanidinylating sterically demanding secondary amines.
Diagnostic Workflow
When standard guanidinylation protocols fail, diagnosing the specific steric and electronic environment of your piperidine scaffold is the first step toward optimization. Use the workflow below to select the appropriate intervention.
Troubleshooting logic for sterically hindered secondary amine guanidinylation.
Frequently Asked Questions (Mechanistic Insights)
Q: Why does a 4-substituent on piperidine drastically reduce guanidinylation yields compared to unsubstituted piperidine? A: The causality lies in conformational dynamics. A bulky 4-substituent (such as a phenyl or tert-butyl group) locks the piperidine ring into a rigid chair conformation to minimize 1,3-diaxial interactions. This rigidity often forces the N-H bond into a sterically crowded trajectory, significantly hindering the approach of bulky electrophilic [1]. Furthermore, secondary amines inherently possess higher steric bulk and lower nucleophilicity in these crowded environments compared to unhindered primary amines[2].
Q: Which guanidinylating reagent is optimal for this scaffold? A: For unhindered amines, 1H-pyrazole-1-carboxamidine derivatives (Bernatowicz reagent) are standard. However, for 4-substituted piperidines, N,N'-di-Boc-N''-triflylguanidine (Goodman's reagent) is vastly superior. Goodman's reagent utilizes the exceptional leaving group ability of the triflyl moiety to generate a highly electrophilic carbodiimide intermediate in situ, which is much more susceptible to nucleophilic attack by [3].
Q: How does microwave assistance improve the reaction for extreme cases? A: Microwave irradiation provides the necessary activation energy to overcome the high steric barrier of the transition state. It rapidly and uniformly heats polar aprotic solvents (like Acetonitrile or DMF), increasing molecular collision frequency. This allows the hindered nitrogen to successfully attack the carbodiimide intermediate before competing pathways (such as thermal degradation of the Boc protecting groups) [4].
Quantitative Data: Reagent Efficacy on Hindered Secondary Amines
The following table summarizes expected outcomes based on the steric environment of the piperidine derivative.
| Reagent | Substrate Type | Activation Conditions | Avg. Yield (%) | Key Limitation |
| Bernatowicz Reagent | Unsubstituted Piperidine | DIPEA, DMF, RT, 24h | 85 - 90% | Highly efficient, but fails with bulky 4-substituents. |
| Bernatowicz Reagent | 4-tert-butylpiperidine | DIPEA, DMF, 50°C, 48h | < 15% | Severe steric clash prevents intermediate formation. |
| Goodman's Reagent | 4-tert-butylpiperidine | TEA, DCM, RT, 12h | 75 - 82% | Requires strictly anhydrous conditions to prevent hydrolysis. |
| Goodman's Reagent | 4,4-disubstituted piperidine | TEA, MW 80°C, 1h | 85 - 95% | Boc groups will thermally degrade if heated >100°C. |
Reaction Pathway: Goodman's Reagent Activation
Understanding the mechanism is critical for troubleshooting. The reaction relies on the in situ generation of a carbodiimide. If your reaction fails, it is usually because this intermediate was either not formed (insufficient base) or was quenched by moisture.
Mechanistic pathway of Boc-guanidinylation via carbodiimide intermediate.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop systems. They include mandatory analytical checkpoints to ensure you can correct deviations in real-time.
Protocol A: Ambient Guanidinylation using Goodman's Reagent
Objective: Guanidinylation of moderately hindered 4-substituted piperidines. Causality: Triethylamine (TEA) promotes the elimination of trifluoromethanesulfonamide from Goodman's reagent, forming the reactive carbodiimide. Anhydrous conditions are mandatory because water will outcompete the hindered amine and hydrolyze the intermediate.
-
Preparation: Dissolve the 4-substituted piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M under a strict argon atmosphere.
-
Base Addition: Add Triethylamine (TEA) (3.0 eq). Stir for 5 minutes to ensure a homogenous basic environment.
-
Reagent Addition: Dropwise, add a solution of N,N'-di-Boc-N''-triflylguanidine (1.5 eq) dissolved in 2 mL of anhydrous DCM.
-
Validation Checkpoint 1 (1 hour): Perform TLC (Hexane/EtOAc 7:3) and stain with Ninhydrin.
-
Observation (Pass): The starting amine spot is >50% consumed. Proceed to step 5.
-
Correction (Fail): If <10% consumed, atmospheric moisture has likely quenched the carbodiimide. Add an additional 0.5 eq of TEA, 0.5 eq of Goodman's reagent, and warm the reaction to 35°C.
-
-
Reaction: Stir at room temperature for 12–16 hours.
-
Validation Checkpoint 2 (End of reaction): Run LC-MS.
-
Observation: The mass spectrum must show the
corresponding to the di-Boc-guanidino product. The absence of a peak confirms the Boc groups survived the reaction conditions.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash the combined organics with 2M sodium bisulfate (to remove unreacted starting amine) and brine. Dry over and purify via flash chromatography.
Protocol B: Microwave-Assisted Protocol for Extreme Hindrance
Objective: Overcoming extreme steric bulk (e.g., 4,4-disubstituted piperidines). Causality: Acetonitrile is chosen over DCM because its high dipole moment couples excellently with microwave irradiation, rapidly transferring energy to overcome the steric activation barrier.
-
Preparation: In a microwave-safe vial equipped with a stir bar, combine the amine (1.0 eq), Goodman's reagent (2.0 eq), and DIPEA (4.0 eq) in anhydrous Acetonitrile (0.2 M). Seal under argon.
-
Irradiation: Heat at 80°C for 45 minutes using dynamic power modulation.
-
Validation Checkpoint (45 mins): Sample 10 µL for UPLC-MS.
-
Observation (Pass): Product peak is dominant. Proceed to workup.
-
Correction (Fail): If starting material persists, do NOT increase the temperature (temperatures >100°C will thermally cleave the Boc protecting groups). Instead, add 0.5 eq of Goodman's reagent and irradiate for an additional 20 minutes at 80°C.
-
-
Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in EtOAc, wash with 5% citric acid, followed by brine. Dry over
and purify.
References
- Title: US6072075A - Guanidinylation reagents. Source: Google Patents.
-
Title: Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Source: ResearchGate. URL: [Link]
-
Title: A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Source: PubMed Central (PMC). URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. US6072075A - Guanidinylation reagents - Google Patents [patents.google.com]
- 4. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Pharmacological Potency of Propyl vs. Ethyl Piperidine Guanidine Derivatives
Introduction: The Subtle Dance of Structure and Activity
In the intricate world of medicinal chemistry, it is a foundational principle that minor structural modifications to a molecule can elicit profound changes in its pharmacological profile. The piperidine and guanidine moieties are both celebrated pharmacophores, frequently incorporated into drug candidates to confer desirable properties. The piperidine ring offers a versatile, conformationally flexible scaffold, while the guanidine group, a potent organic superbase, provides a unique electronic signature crucial for receptor interaction.[1][2]
This guide delves into a classic structure-activity relationship (SAR) question: How does altering the length of a simple alkyl substituent—from ethyl to propyl—on a piperidine guanidine scaffold impact its biological potency? We will dissect the underlying chemical principles and explore the rigorous experimental methodologies required to quantify these differences, providing researchers with a framework for rational drug design and evaluation.
The Guanidinium Cation: A High-Affinity Anchor
The remarkable basicity of the guanidine group is central to its function. Upon protonation under physiological conditions, it forms a guanidinium cation. This cation is exceptionally stable due to the delocalization of its positive charge across three nitrogen atoms through resonance.[3][4] This delocalized positive charge allows it to form strong ionic bonds and hydrogen bond networks with negatively charged amino acid residues (e.g., aspartate, glutamate) within a receptor's binding pocket, effectively anchoring the ligand to its target.
Caption: Resonance stabilization of the guanidinium cation.
Structure-Activity Relationship (SAR): The Ethyl vs. Propyl Question
The transition from an ethyl to a propyl group on the piperidine nitrogen introduces a single methylene (-CH₂) unit. This seemingly trivial change can significantly modulate potency by influencing several factors:
-
Hydrophobic Interactions: Many receptor binding sites feature hydrophobic pockets. The longer, more lipophilic propyl chain may engage in more extensive van der Waals interactions within such a pocket compared to the ethyl group, leading to a tighter binding affinity. Conversely, if the pocket is sterically constrained, the bulkier propyl group could introduce a clash, reducing affinity.
-
Conformational Effects: The piperidine ring is not planar and exists in a dynamic equilibrium of chair conformations. The nature of the N-substituent can influence this equilibrium, altering the orientation of other critical pharmacophoric groups and their presentation to the receptor.[2]
-
Solvation/Desolvation Energy: Before a ligand can bind, it and the binding site must shed their shells of water molecules. The energetic cost of this desolvation can be a major determinant of binding affinity. The difference in hydrophobicity between an ethyl and a propyl group will alter this energetic balance.
Caption: Impact of alkyl chain length on pharmacological potency.
Experimental Determination of Potency
To empirically compare the potency of ethyl and propyl derivatives, a multi-assay approach is required. We must distinguish between binding affinity (how well a compound binds) and functional potency (the concentration at which it elicits a biological effect).
Radioligand Binding Assays: Quantifying Affinity (Kᵢ)
These assays directly measure the interaction of a compound with its target receptor by competing with a radiolabeled ligand.[5][6] The output, Kᵢ (inhibition constant), is an inverse measure of binding affinity—a lower Kᵢ value signifies a tighter bond and higher affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells engineered to express the target receptor (e.g., HEK293 cells expressing a specific nicotinic acetylcholine receptor (nAChR) subtype).[7][8]
-
Harvest the cells and homogenize them in a cold lysis buffer to rupture the cell membranes.
-
Centrifuge the homogenate to pellet the membranes, which contain the receptors.
-
Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [¹²⁵I]-Epibatidine for nAChRs), and varying concentrations of the unlabeled test compounds (ethyl and propyl piperidine guanidine).[8]
-
Include control wells:
-
Total Binding: Contains only membranes and radioligand.
-
Non-specific Binding (NSB): Contains membranes, radioligand, and a saturating concentration of a known, non-radioactive ligand to block all specific binding sites.[8]
-
-
-
Incubation & Filtration:
-
Incubate the plate (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[9]
-
Rapidly terminate the reaction by vacuum filtering the contents of each well through a glass fiber filter mat. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition & Analysis:
-
Place the dried filter mats into scintillation vials with a scintillation cocktail, or use a filter-based scintillation counter (e.g., MicroBeta counter).[9]
-
Measure the radioactivity (counts per minute, CPM) for each well.
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percent specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.[9]
-
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays: Measuring Biological Response (EC₅₀/IC₅₀)
Functional assays measure the downstream consequence of receptor binding, such as ion channel opening or second messenger production. The resulting EC₅₀ (half-maximal effective concentration for an agonist) or IC₅₀ (half-maximal inhibitory concentration for an antagonist) value is the true measure of a compound's potency.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology (for Ion Channels)
This technique is the gold standard for studying ion channels like nAChRs, providing high-resolution data on channel activation.[10][11]
-
Cell Preparation:
-
Plate cells expressing the target ion channel (e.g., nAChR α4β2) onto glass coverslips.[7]
-
Mount a coverslip onto the stage of an inverted microscope equipped with micromanipulators.
-
-
Establishing a Whole-Cell Recording:
-
Fabricate a glass micropipette (electrode) with a tip diameter of ~1-2 µm and fill it with an internal solution that mimics the cell's cytoplasm.
-
Under microscopic guidance, carefully approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.[11]
-
Apply a brief pulse of negative pressure to rupture the membrane patch under the pipette, gaining electrical access to the entire cell interior (whole-cell configuration).
-
-
Data Acquisition:
-
"Clamp" the cell's membrane potential at a fixed voltage (e.g., -70 mV) using a patch-clamp amplifier.
-
Using a rapid perfusion system, apply a known concentration of an agonist (e.g., acetylcholine) to evoke an inward current as the ion channels open.
-
To test antagonists, co-apply the agonist with varying concentrations of the ethyl or propyl piperidine guanidine compound and measure the reduction in the evoked current.
-
To test agonists, apply varying concentrations of the test compounds directly and measure the evoked current.
-
-
Data Analysis:
-
For each concentration, measure the peak amplitude of the current.
-
Normalize the responses to the maximal response.
-
Plot the normalized current versus the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀ value.
-
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Comparative Data Summary
While specific experimental data for a direct propyl vs. ethyl piperidine guanidine comparison is proprietary or dispersed across literature for various targets, we can present an illustrative table summarizing the kind of data generated from the described assays.
| Parameter | Compound A (Ethyl-Derivative) | Compound B (Propyl-Derivative) | Rationale for Difference |
| Binding Affinity (Kᵢ, nM) | 15.2 | 4.8 | The lower Kᵢ for the propyl derivative suggests a better fit into a hydrophobic pocket within the receptor's binding site. |
| Functional Potency (EC₅₀, nM) | 45.7 | 12.1 | The higher potency (lower EC₅₀) of the propyl derivative correlates with its higher binding affinity, indicating it is a more efficient agonist. |
| Selectivity (Kᵢ Off-Target / Kᵢ Target) | 20x | 50x | The propyl group may introduce steric hindrance at the off-target receptor while enhancing binding at the primary target, leading to improved selectivity. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion and Field-Proven Insights
For researchers in drug development, the key takeaway is the importance of a systematic approach. By employing a combination of high-fidelity assays—such as radioligand binding to establish affinity and patch-clamp electrophysiology to confirm functional potency—one can build a comprehensive understanding of a compound's pharmacological profile. This detailed characterization is the bedrock upon which successful drug discovery programs are built, allowing for the rational optimization of lead compounds into clinical candidates.
References
-
Staroń, J., et al. (2016). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central. [Link]
-
Hassan, W., et al. (2024). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Palma, E., et al. (2021). Potency- and Selectivity-Enhancing Mutations of Conotoxins for Nicotinic Acetylcholine Receptors Can Be Predicted Using Accurate Free-Energy Calculations. PMC. [Link]
-
Buxton, A. T., et al. (2014). Whole-cell patch-clamp recording of nicotinic acetylcholine receptors in adult Brugia malayi muscle. PMC. [Link]
-
Fucile, S., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. MDPI. [Link]
-
Krylov, N., et al. (2020). Electrophysiological whole-cell patch clamp recordings of acetylcholine... ResearchGate. [Link]
-
Thomsen, W., et al. (2005). Functional assays for screening GPCR targets. ScienceDirect. [Link]
-
Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Bertrand, D., et al. (1996). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Journal of Neuroscience. [Link]
-
Wang, L., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers. [Link]
-
Turner, J. R., et al. (2017). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Frontiers. [Link]
-
El-Sayed, M. A., et al. (2024). Structure activity relationship of piperidine derivatives. ResearchGate. [Link]
-
Cai, W., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
-
orthocresol. (2015). Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine. Stack Exchange. [Link]
-
Inserra, M., et al. (2014). Discovery of a Potent and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist from an α-Conotoxin Synthetic Combinatorial Library. ACS Publications. [Link]
-
Haas, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]
-
Wang, S., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience. [Link]
-
Latorre, R., et al. (2021). Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. PMC. [Link]
-
Kim, K., et al. (2003). Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]
-
Toropova, A. P., & Toropov, A. A. (2023). Using the Correlation Intensity Index to Build a Model of Cardiotoxicity of Piperidine Derivatives. MDPI. [Link]
-
Liu, Y., et al. (2024). Structural basis for allosteric agonism of human α7 nicotinic acetylcholine receptors. PMC. [Link]
-
Ancellin, N. (2023). Radioligand Binding Assays: A Lost Art in Drug Discovery?. Oncodesign Services. [Link]
-
Agilent. (2021). Dynamic Monitoring of G-Protein-Coupled Receptor Activation in Living Cells. Agilent. [Link]
-
Guo, Z., et al. (2004). Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. [Link]
-
Molecular Devices. (2026). Patch Clamp Electrophysiology, Action Potential, Voltage Clamp. Molecular Devices. [Link]
-
ATP STAR. (2016). Why "GUANIDINE" is worlds strongest base? - IIT JEE & NEET. YouTube. [Link]
-
Drozdov, V., & Kotov, V. (2020). Main methods for the synthesis of guanidine derivatives (а) and mechanisms of the presented reactions (b). ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Radioligand Binding Assays: A Lost Art in Drug Discovery? - Oncodesign Services [oncodesign-services.com]
- 6. revvity.com [revvity.com]
- 7. jneurosci.org [jneurosci.org]
- 8. jneurosci.org [jneurosci.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
A Senior Application Scientist's Guide to Validating the Purity of Guanidine Derivatives via LC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a procedural step—it is the bedrock of safety and efficacy. Guanidine derivatives, a class of compounds vital in pharmaceuticals for their roles as metformin analogues, arginine mimetics, and other therapeutic agents, present a unique set of analytical challenges due to their inherent physicochemical properties. Their high polarity makes them notoriously difficult to retain and resolve using conventional reversed-phase liquid chromatography (RPLC).
This guide provides an in-depth, experience-driven comparison of analytical methodologies for assessing the purity of guanidine derivatives, with a primary focus on developing a robust, self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) method. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring the methods described are not only accurate but also inherently trustworthy.
The Analytical Conundrum: Why Guanidine Derivatives Challenge Chromatographers
Guanidine and its derivatives are strongly basic and highly polar organic compounds. This high polarity makes them extremely soluble in aqueous media but complicates their analysis.[1][2] Traditional RPLC columns, which rely on hydrophobic interactions to retain analytes, offer little to no retention for these compounds, causing them to elute in or near the solvent front. This co-elution with other polar impurities and matrix components makes accurate quantification and purity assessment nearly impossible.
Consequently, analysts must turn to alternative strategies to achieve meaningful separation and robust validation.
A Comparative Overview of Analytical Strategies
While LC-MS is a powerhouse for this application, it's crucial to understand the landscape of available techniques. Each method has distinct advantages and limitations.
| Analytical Technique | Principle | Pros | Cons | MS Compatibility |
| LC-MS (HILIC) | Partitioning of polar analytes into a water-enriched layer on a polar stationary phase.[3][4] | High sensitivity & selectivity; No derivatization needed; Resolves polar compounds effectively.[1] | Sensitive to mobile phase composition; Requires careful method development.[5] | Excellent, uses volatile mobile phases. |
| Ion Chromatography (IC) | Separation based on ionic interactions with a cation-exchange column. | Direct analysis without derivatization; Robust for quantifying charged species.[6] | Primarily for ionic compounds; May have lower sensitivity than MS. | Not directly compatible. |
| LC-MS (Ion-Pairing) | Forms a neutral, hydrophobic ion-pair with a reagent, allowing retention on RPLC columns.[7][8] | Utilizes common RPLC columns. | Severe ion suppression in MS ; Risk of permanent MS source contamination.[9] | Poor; Non-volatile ion-pair reagents are incompatible. Volatile ones (e.g., TFA) cause significant signal suppression.[9][10] |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Requires derivatization to make polar guanidines volatile and thermally stable.[6][11] | Compatible, but derivatization adds complexity and potential for artifacts. |
| HPLC-UV/Fluorescence | UV absorbance or fluorescence detection post-separation. | Widely available instrumentation. | Often requires pre-column derivatization to introduce a chromophore or fluorophore.[6][11] | N/A |
Strategic Decision-Making for Chromatographic Method Selection
The choice of chromatographic mode is the most critical decision in the analytical workflow. The following diagram illustrates the logical process for selecting the optimal method for guanidine derivatives.
Caption: Decision workflow for selecting the appropriate chromatographic method.
A Self-Validating HILIC-LC-MS Protocol for Purity Determination
This protocol is designed to be inherently robust and compliant with international regulatory standards, such as the ICH Q2(R1) guidelines.[12] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[12][13]
Part 1: Method Development & Instrumentation
-
Instrumentation :
-
UPLC/HPLC system capable of handling high organic mobile phases.
-
Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (e.g., QTOF, Orbitrap). A QqQ is ideal for targeted quantification of impurities.
-
-
Reagents :
-
Standard & Sample Preparation :
-
Accurately weigh and dissolve the guanidine derivative reference standard and sample in an appropriate diluent. Causality : The sample diluent should be compatible with the initial mobile phase conditions (high organic content for HILIC) to ensure good peak shape. A mismatch can cause peak splitting or broadening.
-
Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create calibration standards and quality control (QC) samples.
-
-
Chromatographic Conditions (HILIC) :
-
Column : A HILIC stationary phase (e.g., Amide, Diol, or Zwitterionic). A column like the Acquity UPLC BEH Amide is a common starting point.
-
Mobile Phase A : 10 mM Ammonium Formate in Water. Causality : Ammonium formate is a volatile salt that provides ionic strength to improve peak shape and is fully compatible with MS.
-
Mobile Phase B : Acetonitrile.
-
Gradient : Start with a high percentage of organic solvent (e.g., 95% B) to retain the polar guanidine derivative. Gradually increase the aqueous component (A) to elute the analytes. A shallow gradient is often effective.[15]
-
Flow Rate : Typically 0.3-0.5 mL/min for a 2.1 mm ID column.
-
Column Temperature : 30-40 °C to ensure reproducible retention times.
-
-
Mass Spectrometer Settings :
-
Ionization Source : Electrospray Ionization (ESI) in Positive Mode. Causality : The guanidino group is strongly basic and readily protonated, making it highly suitable for positive ion ESI.
-
Analysis Mode : For purity, use a combination of Full Scan to detect unknown impurities and Multiple Reaction Monitoring (MRM) for sensitive quantification of known impurities and the main compound.
-
MRM Transitions : Optimize precursor-to-product ion transitions for the API and each known impurity using infusion or flow injection analysis.
-
Part 2: Method Validation Workflow (per ICH Q2(R1)/Q2(R2))
The validation process demonstrates that the analytical procedure is fit for its intended purpose.[2]
Caption: Step-by-step workflow for analytical method validation.
-
Specificity/Selectivity :
-
Protocol : Analyze a blank (diluent), a placebo (if in formulation), the API sample, and the API spiked with known impurities.
-
Trustworthiness : This demonstrates that there are no interfering peaks at the retention times of the analyte and its impurities, ensuring the signal is exclusively from the target compound.[12][13] A combination of chromatographic retention time and specific MRM transitions provides an extremely high level of specificity.
-
-
Linearity, Range, LOD, and LOQ :
-
Protocol : Prepare a series of calibration standards (typically 5-7 concentrations) spanning the expected range of impurities (e.g., from 0.05% to 1.0% of the API concentration). Analyze each standard in triplicate.
-
Data Analysis : Plot the peak area response against concentration. Perform a linear regression analysis.
-
Trustworthiness :
-
Linearity : A coefficient of determination (r²) > 0.99 demonstrates a direct proportional relationship between concentration and response.[6]
-
Range : The validated interval between the upper and lower concentrations where the method is shown to be precise, accurate, and linear.[13]
-
LOD & LOQ : Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[6] The LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.
-
-
-
Accuracy :
-
Protocol : Analyze samples with known concentrations (e.g., QCs at low, medium, and high levels) across the specified range. For impurity analysis, spike the API sample with known amounts of impurities.
-
Trustworthiness : Accuracy is measured as the percentage recovery of the analyte. Acceptance criteria are typically within 80-120% for assay and impurity quantification.[6] This confirms the method's ability to measure the "true" value.
-
-
Precision :
-
Protocol :
-
Repeatability (Intra-assay precision): Analyze multiple replicates of the same sample on the same day, with the same analyst and instrument.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, or on different instruments.
-
-
Trustworthiness : Expressed as the Relative Standard Deviation (RSD). A low RSD (e.g., <15% for low-level impurities) indicates that the method produces consistent, reproducible results.[6]
-
-
Robustness :
-
Protocol : Deliberately introduce small variations to the method parameters and assess the impact on the results. Examples include changing the mobile phase pH by ±0.2 units, column temperature by ±5 °C, or mobile phase composition by ±2%.[6][12]
-
Trustworthiness : A method is robust if these small changes do not significantly affect the analytical results. This provides confidence that the method will perform reliably during routine use in different labs and under slightly different conditions.
-
Example Validation Data Summary
| Validation Parameter | Typical Acceptance Criteria | Example Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9999[6] |
| Accuracy (% Recovery) | 80.0 - 120.0% | 94.5 - 107.9%[1] |
| Precision (RSD) | ||
| - Repeatability | ≤ 15% | ≤ 2.11%[6] |
| - Intermediate Precision | ≤ 15% | ≤ 5.8%[1] |
| LOQ | S/N ratio ≥ 10 | 0.0125 mg/L[6] |
| Specificity | No interference at analyte RT | Peak purity confirmed by MS/MS |
| Robustness | Results unaffected by small changes | RT change <2%, Area change <5% |
Troubleshooting and Field-Proven Insights
-
Challenge : Poor peak shape (tailing) for the highly basic guanidine group.
-
Insight : This can result from secondary interactions with residual silanols on the silica-based stationary phase. Increasing the ionic strength of the mobile phase (e.g., using 20 mM ammonium formate instead of 10 mM) can often shield these interactions and significantly improve peak symmetry.
-
-
Challenge : Inconsistent retention times, a common issue in HILIC.[5]
-
Challenge : Matrix effects leading to ion suppression or enhancement.
-
Insight : While HILIC can minimize matrix effects compared to RPLC, they can still occur. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these effects. The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction and highly reliable quantification.[1]
-
By combining the selectivity of HILIC with the sensitivity of mass spectrometry and underpinning the method with a rigorous validation framework, researchers can establish a highly reliable system for the purity determination of challenging guanidine derivatives, ensuring data integrity from discovery through to quality control.
References
-
Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. Environmental Sciences Europe. [Link]
-
SIELC_Tech. (2005). Guanidine derivatives. Chromatography Forum. [Link]
-
Ichihara, M., et al. (2023). Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development. SpringerLink. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
-
Gilar, M., et al. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. MDPI. [Link]
-
ResearchGate. (2024). Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. ResearchGate. [Link]
-
Agilent Technologies. (n.d.). Evaluation of Different Ion Pairing Reagents for LC/UV and LC/MS Analysis of Oligonucleotides. Agilent. [Link]
-
BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. [Link]
-
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent. [Link]
-
Sales, K. (2022). Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
ResearchGate. (2018). Which ion pair reagents are compatible with LC-MS?. ResearchGate. [Link]
-
Altasciences. (n.d.). From Clinical to Pre-Clinical Studies: LC-MS/MS Assay Challenges for Therapeutic Peptides. Altasciences. [Link]
-
Anagnostopoulos, C., et al. (2018). Problems encountered in LC-MS/MS analysis for the determination of pesticide residues in food. ResearchGate. [Link]
-
Imre, S., et al. (2023). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications. MDPI. [Link]
-
Waters Corporation. (n.d.). Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows. Waters. [Link]
-
Kruve, A., et al. (2025). LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. [Link]
-
Therapeutic Goods Administration (TGA). (2024). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]
-
Sema, G. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. Sema. [Link]
-
Diduco. (n.d.). Technique: HILIC. Diduco. [Link]
-
European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC. [Link]
-
National Library of Indonesia. (2023). ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
Sources
- 1. Quantitation of guanidine derivatives as representative persistent and mobile organic compounds in water: method development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. km3.com.tw [km3.com.tw]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. waters.com [waters.com]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
- 13. fda.gov [fda.gov]
- 14. Guanidine derivatives - Chromatography Forum [chromforum.org]
- 15. diduco.com [diduco.com]
Comparative Bioavailability Guide: Piperidine Guanidine Salts
Executive Summary
The bioavailability of piperidine-guanidine derivatives —a class of highly basic pharmacophores found in antihypertensives (e.g., Guanethidine), arginase inhibitors, and antimicrobial agents—is critically dependent on salt selection. Due to the high pKa of the guanidine moiety (~13.6) and the piperidine ring (~11.0), these compounds exist almost exclusively as cations at physiological pH.
This guide objectively compares the performance of Sulfate (Monosulfate) , Hydrochloride (HCl) , and Trifluoroacetate (TFA) salts.
Key Findings:
-
Sulfate Salts (e.g., Guanethidine Monosulfate) offer the optimal balance of aqueous solubility and non-hygroscopic stability, resulting in consistent oral bioavailability (~3-50% variable, but stable in formulation).
-
HCl Salts provide high solubility but often suffer from hygroscopicity issues that complicate solid dosage formulation, potentially affecting shelf-life and dissolution consistency.
-
TFA Salts , while common in early-stage peptide/mimetic synthesis, are unsuitable for in vivo bioavailability assessment due to cellular toxicity and ion-pairing effects that distort membrane permeability data.
Chemical Context & Challenges[1][2][3][4]
The Basicity Challenge
Piperidine-guanidine compounds are "superbases." The dual presence of the saturated piperidine ring and the resonance-stabilized guanidine group creates a unique solubility-permeability paradox:
-
High Solubility (Ionized): In the stomach (pH 1.2), the molecule is di-protonated and highly soluble.
-
Permeability Barrier: In the intestine (pH 6.8–7.4), the high pKa means the molecule remains ionized, limiting passive diffusion across the lipophilic enterocyte membrane.
Salt selection must therefore focus not just on dissolution, but on providing a counterion that does not compete for absorption or induce toxicity.
Structural Visualization
The following diagram illustrates the ionization equilibrium and the impact of salt form on absorption.
Figure 1: Disposition pathway of piperidine-guanidine salts. Note that due to high basicity, passive diffusion is limited, making the dissolution rate of the salt form critical for maximizing the concentration gradient for active transporters (e.g., Organic Cation Transporters).
Comparative Performance Analysis
A. Sulfate Salts (The Gold Standard)
-
Example: Guanethidine Monosulfate.[1]
-
Performance: Sulfate salts of highly basic guanidines form stable, non-hygroscopic crystal lattices. This stability ensures that the drug does not absorb atmospheric moisture, maintaining a consistent crystal habit and dissolution rate over time.
-
Bioavailability: Moderate but reproducible. The sulfate counterion is physiologically inert and does not interfere with transporter uptake.
B. Hydrochloride Salts (The Common Alternative)
-
Performance: HCl salts are often the first choice in discovery due to ease of synthesis. However, for guanidines, HCl salts can be extremely hygroscopic (deliquescent), leading to "caking" of powders.
-
Bioavailability: High theoretical solubility, but practical bioavailability can be variable if the solid form degrades or changes hydration state (e.g., hemihydrate vs. anhydrate) during storage.
C. Trifluoroacetate (TFA) Salts (The Research Pitfall)[2]
-
Performance: Common in HPLC purification of guanidine derivatives.
-
Bioavailability: Poor/Misleading. TFA is toxic to cells and can form tight ion pairs with guanidines in non-polar media, artificially enhancing "apparent" lipophilicity in in vitro PAMPA assays while failing in vivo due to toxicity and rapid clearance.
Comparative Data Table
| Feature | Sulfate (Monosulfate) | Hydrochloride (HCl) | Trifluoroacetate (TFA) |
| Aqueous Solubility | High (>200 mg/mL) | Very High (>500 mg/mL) | High (Variable) |
| Hygroscopicity | Low (Stable Solid) | High (Often Deliquescent) | High |
| Melting Point | High (Distinct) | Moderate | Low/Broad |
| In Vivo Toxicity | Low (GRAS Counterion) | Low | High (Cytotoxic) |
| Bioavailability (F%) | 3-50% (Consistent) | Variable | Not Recommended |
| Suitability | Commercial Formulation | Early Screening | Synthesis/Purification Only |
Data aggregated from established pharmacological profiles of guanethidine and arginine mimetics [1][2].
Experimental Protocols
To objectively select the optimal salt form for a new piperidine-guanidine derivative, follow this validated workflow.
Protocol 1: Salt Selection & Crystallization Screening
Objective: Identify the counterion that yields the most stable non-hygroscopic solid.
-
Preparation: Dissolve 100 mg of free base piperidine-guanidine in 5 mL methanol.
-
Acid Addition: Add 1.1 equivalents of the selected acid (Sulfuric, Hydrochloric, Tartaric) dissolved in methanol.
-
Evaporation: Slowly evaporate solvent at 40°C under nitrogen flow.
-
Slurrying: Resuspend the resulting oil/solid in ethyl acetate (antisolvent) and stir for 24 hours to induce crystallization.
-
Analysis: Filter and analyze via DSC (Differential Scanning Calorimetry) and TGA (Thermogravimetric Analysis).
-
Acceptance Criteria: Melting point > 150°C; Weight loss < 1% at 80% RH (Hygroscopicity).
-
Protocol 2: Comparative Pharmacokinetic (PK) Study (Rat)
Objective: Determine absolute oral bioavailability (
Materials:
-
Subjects: Male Wistar Rats (n=6 per group), fasted 12h.
-
Dose: 10 mg/kg (Oral Gavage) vs. 2 mg/kg (IV Bolus).
-
Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.[2]
Workflow:
-
Dosing: Administer the specific salt form dissolved in PBS.
-
Sampling: Collect blood (0.2 mL) via tail vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Bioanalysis: Precipitate plasma proteins with acetonitrile. Analyze supernatant via LC-MS/MS (monitor parent ion transition).
-
Calculation:
Decision Logic:
-
If
but Sulfate is less hygroscopic Select Sulfate . -
If
for all salts Investigate prodrug strategies (e.g., masking the guanidine).
Decision Workflow
Use this Graphviz diagram to guide your salt selection process for piperidine-guanidine candidates.
Figure 2: Strategic decision tree for salt selection. Note that for guanidines, hygroscopicity is often the failure point for HCl salts, pushing selection toward Sulfate or Tartrate.
References
-
Guanethidine Monosulfate: Physicochemical Properties and Therapeutic Use. Source: National Center for Advancing Translational Sciences (Inxight Drugs). [Link]
-
Discovery and Pharmacokinetics of Sulfamides and Guanidines as Potent Human Arginase 1 Inhibitors. Source: National Institutes of Health (PMC). [Link]
-
The Impact of Counterions in Biological Activity: Case Study of Antibacterial Alkylguanidino Ureas. Source: National Institutes of Health (PMC). [Link]
-
Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Source: National Institutes of Health (MDPI/PMC). [Link]
Sources
In Vitro Stability Profiling: N-(4-Propylpiperidine-1-carboximidoyl)guanidine
To develop a comprehensive Publish Comparison Guide for N-(4-Propylpiperidine-1-carboximidoyl)guanidine , I will structure this as a technical advisory document. Given the specific nature of this compound (a lipophilic analog of the antiviral Moroxydine), the guide will focus on evaluating its stability profile relative to established biguanide/guanidine benchmarks.
This guide assumes the persona of a Senior Application Scientist advising a drug discovery team on how to benchmark this scaffold.
Technical Comparison & Evaluation Guide
Executive Summary & Compound Analysis
N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS: 1909304-94-4) represents a lipophilic evolution of the classic biguanide-like antiviral scaffold. Structurally, it is the 4-propylpiperidine analog of Moroxydine .
-
Core Scaffold: Carboximidoylguanidine (Biguanide-like).
-
Key Modification: Substitution of the morpholine ring (in Moroxydine) with a 4-propylpiperidine moiety.
-
Implication: While the guanidine core provides high aqueous solubility and basicity, the propylpiperidine tail significantly increases lipophilicity (LogP). This modification shifts the stability profile from "Renal Clearance" (typical of hydrophilic guanidines) to "Metabolic Clearance" (susceptibility to CYP450 oxidation).
This guide compares the in vitro stability of this compound against industry standards to validate its utility as a drug candidate or chemical probe.
Comparative Analysis: Alternatives & Benchmarks
To objectively evaluate the stability of N-(4-Propylpiperidine-1-carboximidoyl)guanidine, it must be benchmarked against compounds with defined stability profiles.
| Feature | Target Compound | Alternative 1: Moroxydine | Alternative 2: Metformin |
| Class | Propylpiperidine-Guanidine | Morpholine-Guanidine | Biguanide |
| Primary Use | Research / Antiviral Scaffold | Antiviral (Influenza) | Antidiabetic |
| Lipophilicity | High (Propyl chain + Piperidine) | Low (Morpholine oxygen) | Very Low |
| Metabolic Stability | Moderate (Predicted CYP sites) | High (Excreted unchanged) | High (Excreted unchanged) |
| Plasma Stability | High (Resistant to esterases) | High | High |
| Key Liability | Oxidative Metabolism (CYP) | Renal Clearance Rate | Renal Clearance Rate |
Scientist’s Insight:
-
Why compare with Moroxydine? It is the direct structural parent. Moroxydine is metabolically inert. Any instability observed in the Target Compound is directly attributable to the propylpiperidine substitution.
-
Why compare with Metformin? It serves as the "Gold Standard" for guanidine chemical stability. If your compound degrades in plasma where Metformin does not, you have a hydrolytic liability in the carboximidoyl linker.
Technical Deep Dive: Mechanisms of Instability
Understanding why this compound might degrade is crucial for interpreting data.
A. Hydrolytic Stability (Chemical/Plasma)
The central carboximidoylguanidine linkage (
-
Target Prediction: Likely Stable in plasma (
). The steric bulk of the piperidine ring protects the imine bond.
B. Metabolic Stability (Microsomal)
This is the critical differentiator.
-
Moroxydine: The morpholine ring is metabolically "hard."
-
Target Compound: The propyl side chain and the piperidine ring are prime targets for CYP450-mediated hydroxylation and N-dealkylation.
-
Prediction: Expect moderate intrinsic clearance (
) in liver microsomes, unlike the parent.
Visualization: Predicted Degradation Pathway
The following diagram illustrates the divergent stability pathways between the Target and Moroxydine.
Caption: Comparative metabolic fate. The Target Compound is susceptible to CYP-mediated oxidation at the propyl chain, whereas Moroxydine bypasses Phase I metabolism.
Experimental Protocols (Self-Validating Systems)
To generate the data required for the comparison table, follow these standardized protocols. These are designed to isolate chemical instability from enzymatic metabolism.
Protocol A: Metabolic Stability (Liver Microsomes)
Objective: Determine Intrinsic Clearance (
-
Preparation:
-
Prepare a 10 mM stock of the Target Compound in DMSO.
-
Dilute to 1 µM working solution in Phosphate Buffer (100 mM, pH 7.4).
-
Control: Include Verapamil (High clearance) and Warfarin (Low clearance) as assay validation standards.
-
-
Incubation:
-
Pre-incubate 1 µM compound with Microsomes (0.5 mg/mL protein) for 5 min at 37°C.
-
Start Reaction: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
-
Termination & Analysis:
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. Time. Slope = . - .
- .
-
Protocol B: Plasma Stability (Hydrolysis Check)
Objective: Assess susceptibility to plasma esterases/amidases. System: Pooled Plasma (Human/Rat).
-
Incubation:
-
Spike Target Compound (1 µM) into 100% plasma (pre-warmed to 37°C).
-
Reference: Spike Procaine (Unstable positive control) and Moroxydine (Stable negative control).
-
-
Sampling:
-
Aliquot at 0, 1, 2, 4, and 24 hours.
-
-
Validation:
-
If
loss occurs in 4 hours, add Bis-nitrophenyl phosphate (BNPP) (esterase inhibitor) to a parallel set. If stability is restored, the degradation is enzyme-mediated.
-
Comparative Data Summary
The following table synthesizes expected performance data based on the structural activity relationship (SAR) of biguanides. Use this to interpret your experimental results.
| Parameter | Target Compound (Propyl-Piperidine) | Moroxydine (Morpholine) | Interpretation |
| Plasma Stability ( | Both are resistant to plasma hydrolysis. | ||
| Microsomal Stability ( | Critical Difference. The propyl chain drives clearance. | ||
| Intrinsic Clearance ( | Moderate ( | Low ( | Target is a substrate for hepatic metabolism. |
| Chemical Stability (pH 2) | Stable | Stable | Guanidine core is protonated and stable in gastric acid. |
| Permeability (PAMPA/Caco-2) | High ( | Low ( | Target has better oral absorption potential. |
Decision Matrix:
-
If Microsomal
: The propyl chain is too labile. Consider fluorination of the propyl group to block metabolic soft spots. -
If Plasma
: The carboximidoyl bond is unstable. This scaffold may not be viable for systemic delivery.
References
-
Sheppard, S. L. (1960). Metabolism of Moroxydine in man. Nature, 185, 690-691. Link (Establishes the stability baseline for the parent scaffold).
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link (Source for Microsomal/Plasma stability protocols).
-
Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition, 27(11), 1350-1359. Link (Calculation methods for CLint).
-
PubChem Compound Summary . (n.d.). Moroxydine. National Center for Biotechnology Information. Link (Structural reference).
A Comparative Guide to Reference Standards for Piperidine and Guanidine Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical comparison of reference standards and analytical methodologies for the profiling of piperidine and guanidine-related impurities in pharmaceutical products. As a senior application scientist, this document is structured to offer not just procedural steps, but also the scientific rationale behind the selection of methods and standards, ensuring a robust and self-validating approach to impurity control.
The Imperative of Impurity Profiling for Piperidine and Guanidine
Piperidine and guanidine moieties are integral structural components of numerous active pharmaceutical ingredients (APIs). Their presence, however, also introduces the potential for process-related impurities and degradation products that can impact the safety and efficacy of the final drug product. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the identification, qualification, and control of such impurities.[1]
Piperidine, a volatile secondary amine, can be a starting material or a degradation product.[2][] Guanidine and its salts, while being APIs themselves in some cases, can also be present as impurities or degradants, with their basicity influencing degradation pathways.[4][5][6][7] Certain derivatives of these compounds can be classified as potentially genotoxic, necessitating their control at trace levels (ppm).
This guide will navigate the complexities of establishing a scientifically sound impurity profiling strategy, from the selection of appropriate certified reference materials to the development and validation of sensitive and specific analytical methods.
Strategic Selection of Analytical Techniques
The choice of analytical technique is contingent on the physicochemical properties of the impurities and the required sensitivity. A multi-tiered approach, often combining chromatographic and spectroscopic methods, is typically employed for comprehensive impurity profiling.
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for selecting an appropriate analytical technique for piperidine and guanidine impurity analysis.
Caption: Decision tree for selecting an analytical method for piperidine and guanidine impurity profiling.
Comparative Analysis of Key Methodologies
The following sections provide a detailed comparison of the most effective analytical techniques for piperidine and guanidine impurity profiling, supported by experimental data for key validation parameters.
Piperidine Impurity Analysis
Due to its volatility and lack of a strong UV chromophore, piperidine analysis often requires specialized techniques.
Table 1: Comparison of Analytical Methods for Piperidine Impurities
| Parameter | Headspace GC-MS | HPLC-UV (with Derivatization) | LC-MS/MS |
| Principle | Separation of volatile compounds in the gas phase followed by mass spectrometric detection. | Chemical modification to attach a UV-active moiety, followed by separation and UV detection.[2] | Liquid chromatographic separation followed by highly sensitive and specific mass spectrometric detection. |
| Typical Derivatizing Agent | N/A | 4-Toluenesulfonyl Chloride, Dansyl Chloride.[2][8][9] | Not always necessary, but can enhance ionization. |
| Limit of Detection (LOD) | 0.02 - 0.03 ppm | ~0.15 µg/mL | ~0.01010 µg/mL |
| Limit of Quantitation (LOQ) | 0.06 - 0.09 ppm | ~0.44 µg/mL | ~0.03 µg/mL |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.99 |
| Accuracy (% Recovery) | 91.9 - 122.7% | ~101.82% | High accuracy reported. |
| Advantages | - High sensitivity and specificity.- Ideal for volatile and semi-volatile impurities.[10] - Minimal sample preparation. | - Utilizes standard HPLC-UV equipment.- Robust and reliable. | - Highest sensitivity and specificity.- Structural elucidation of unknown impurities. |
| Disadvantages | - Requires specialized headspace autosampler.- Not suitable for non-volatile impurities. | - Derivatization adds complexity and potential for variability.- May be less sensitive than MS-based methods. | - Higher equipment cost and complexity.- Potential for matrix effects. |
Guanidine Impurity Analysis
Guanidine is a highly polar and basic compound, which presents challenges for traditional reversed-phase HPLC.
Table 2: Comparison of Analytical Methods for Guanidine Impurities
| Parameter | Ion Chromatography (IC) | HPLC-UV (with Ion-Pairing) |
| Principle | Separation based on ionic interactions with a charged stationary phase, followed by suppressed conductivity detection.[4] | An ion-pairing reagent is added to the mobile phase to form a neutral complex with the ionic analyte, allowing for retention on a reversed-phase column.[11][12] |
| Typical Ion-Pairing Reagent | N/A | Alkyl sulfonates (e.g., sodium octane sulfonate).[12] |
| Limit of Quantitation (LOQ) | ~0.1 mg/L | ~0.25 mg/L |
| Linearity (r²) | > 0.9999 | > 0.99 |
| Accuracy (% Recovery) | High accuracy reported. | High accuracy reported. |
| Advantages | - Direct analysis without derivatization.- High selectivity for ionic species.[4] - Robust and reproducible. | - Utilizes standard RP-HPLC equipment.- Good for separating mixtures of acidic, basic, and neutral compounds.[13] |
| Disadvantages | - Requires a dedicated IC system.- Limited to ionic analytes. | - Ion-pairing reagents can be harsh on columns.- Method development can be complex. |
Experimental Protocols: A Step-by-Step Guide
To ensure reproducibility and adherence to scientific best practices, detailed experimental protocols for the recommended analytical methods are provided below.
Protocol 1: Headspace GC-MS for Volatile Piperidine Impurities
This protocol is designed for the sensitive detection and quantification of volatile amine impurities, such as piperidine, in pharmaceutical samples.
Objective: To determine the concentration of piperidine in an API or drug product.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide, DMSO) to dissolve the sample.
-
Spike with an appropriate internal standard (e.g., deuterated piperidine) if required.
-
Add a basifying agent (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene, DBU) to ensure the piperidine is in its free base form for volatilization.[4]
-
Immediately seal the vial with a PTFE-lined septum and crimp cap.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A or equivalent.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm).
-
Oven Program: Initial temperature of 50°C, hold for 5 minutes, then ramp to 240°C at 20°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target piperidine ions.
-
-
Headspace Autosampler Conditions:
-
Oven Temperature: 100°C.
-
Loop Temperature: 110°C.
-
Transfer Line Temperature: 120°C.
-
Vial Equilibration Time: 20 minutes.
-
-
Data Analysis:
-
Construct a calibration curve using certified reference standards of piperidine.
-
Quantify the piperidine in the sample by comparing its peak area (or area ratio to the internal standard) to the calibration curve.
-
Protocol 2: HPLC-UV with Pre-column Derivatization for Piperidine
This protocol is suitable for laboratories equipped with standard HPLC-UV systems and provides a robust method for piperidine quantification.[2]
Objective: To determine the concentration of piperidine in a bulk drug substance.
Methodology:
-
Derivatization Reagent Preparation:
-
Prepare a 10 mg/mL solution of dansyl chloride in acetonitrile. This solution should be freshly prepared.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve piperidine certified reference standard in a suitable diluent (e.g., 0.1 M HCl) to obtain a stock solution of 100 µg/mL.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the diluent.
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to a known concentration.
-
-
Derivatization Procedure:
-
To 1 mL of each standard and sample solution in a clean vial, add 1 mL of sodium bicarbonate buffer (0.1 M, pH 9.5).
-
Add 1 mL of the dansyl chloride solution.
-
Vortex the mixture and incubate in a water bath at 60°C for 30 minutes.[9]
-
Cool the vials to room temperature.
-
Filter the solutions through a 0.45 µm syringe filter into HPLC vials.
-
-
HPLC-UV Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Excitation at 340 nm and emission at 525 nm for fluorescence detection (or an appropriate UV wavelength for the dansyl derivative).
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a calibration curve from the peak areas of the derivatized piperidine standards.
-
Calculate the concentration of piperidine in the sample based on the calibration curve.
-
Protocol 3: Ion Chromatography for Guanidine Assay
This protocol offers a direct and sensitive method for the determination of guanidine in pharmaceutical formulations.[4]
Objective: To quantify the amount of guanidine in a drug product.
Methodology:
-
Reagent and Standard Preparation:
-
Eluent: Prepare an appropriate eluent, for example, 50 mM methanesulfonic acid.
-
Standard Stock Solution: Accurately weigh and dissolve guanidine hydrochloride certified reference standard in deionized water to prepare a 100 mg/L stock solution.
-
Working Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in deionized water to a known concentration, ensuring the final guanidine concentration falls within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter into an IC vial.
-
-
Ion Chromatography Conditions:
-
IC System: Thermo Scientific Dionex ICS-6000 or equivalent.
-
Column: Dionex IonPac CS20 cation-exchange column (2 x 250 mm).
-
Eluent Flow Rate: 0.25 mL/min.
-
Column Temperature: 30°C.
-
Detection: Suppressed conductivity.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the guanidine standards against their concentrations.
-
Determine the concentration of guanidine in the sample from the calibration curve.
-
Sourcing and Management of Certified Reference Standards
The accuracy and reliability of any impurity profiling method are fundamentally dependent on the quality of the reference standards used for calibration and identification.
Importance of Certified Reference Materials (CRMs)
Certified Reference Materials (CRMs) are "gold standard" materials that are highly characterized and come with a certificate of analysis detailing their purity and identity. Using CRMs from reputable sources such as the United States Pharmacopeia (USP), European Pharmacopoeia (Ph. Eur.), or other accredited suppliers is crucial for:
-
Regulatory Compliance: Regulatory agencies worldwide recognize these standards, streamlining the submission and approval process.
-
Method Validation: CRMs are essential for validating the accuracy, precision, and linearity of analytical methods as per ICH Q2(R2) guidelines.
-
Traceability: They provide a traceable link to national and international standards.
Visualizing the Hierarchy of Reference Standards
Caption: Hierarchy of reference standards used in pharmaceutical analysis.
Commercially Available Reference Standards
A non-exhaustive list of commercially available reference standards for piperidine and guanidine is provided below. It is imperative to obtain the most current catalog and certificate of analysis from the supplier.
Table 3: Selected Commercially Available Reference Standards
| Compound | Supplier | Catalog Number (Example) | Certification |
| Piperidine | Sigma-Aldrich | P5881 | Analytical Standard |
| Piperine | USP | 1543200 | USP Reference Standard[14] |
| Guanidine Hydrochloride | USP | 1293009 | USP Reference Standard |
| Guanidine Hydrochloride | Sigma-Aldrich | G4505 | High-Purity |
| Piperidine Impurity Standards | SynThink Research Chemicals | Varies | Custom Synthesis Available[15] |
| Guanidine Hydrochloride | Carl ROTH | 0035.1 | ≥99.5%, for biochemistry[16] |
Note: Availability and catalog numbers are subject to change. Always verify with the supplier.
Conclusion: A Proactive Approach to Impurity Control
A robust impurity profiling strategy is a cornerstone of modern pharmaceutical development and manufacturing. For compounds containing piperidine and guanidine moieties, a thorough understanding of potential impurities and the application of appropriate, validated analytical methods are paramount. This guide has provided a comparative framework for selecting analytical techniques, detailed experimental protocols, and guidance on the critical role of certified reference standards. By adopting a proactive and scientifically-driven approach to impurity profiling, researchers and drug developers can ensure the safety, efficacy, and quality of their products, while navigating the complex global regulatory landscape with confidence.
References
-
ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q 3 B (R2) Impurities in New Drug Products. (2006, June 2). European Medicines Agency. [Link]
-
Targeted quantification of amino acids by dansylation. (n.d.). National Center for Biotechnology Information. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). National Center for Biotechnology Information. [Link]
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]
-
GUANIDINE HYDROCHLORIDE TESTING METHODS. (2024, May 23). BioSpectra. [Link]
-
Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates. (2010, November 30). PLOS. [Link]
-
Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan. (n.d.). National Center for Biotechnology Information. [Link]
-
Guideline on the limits of genotoxic impurities. (n.d.). European Medicines Agency. [Link]
-
A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. (2023, August 30). Royal Society of Chemistry. [Link]
-
Synthesis of piperidines. (n.d.). Organic Chemistry Portal. [Link]
-
GUANIDINE THIOCYANATE TESTING METHODS. (2025, January 27). BioSpectra. [Link]
-
2.2.2. Quantitation by HPLC of amines as dansyl derivatives. (2025, August 7). ResearchGate. [Link]
-
Guanidine hydrochloride, 100 g. (n.d.). Carl ROTH. [Link]
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. [Link]
-
DEGRADATION AND IMPURITY PROFILE REPORT: GUANIDINE HYDROCHLORIDE BIO EXCIPIENT GRADE. (2021, November 4). BioSpectra, Inc. [Link]
-
Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. (n.d.). National Center for Biotechnology Information. [Link]
-
A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. (2019, August 16). Royal Society of Chemistry. [Link]
-
GC-MS Method Development for Nitrosamine Testing. (2025, December 19). ResolveMass Laboratories Inc. [Link]
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023, June 22). ACS Publications. [Link]
-
A Practical Guide to Ion Chromatography. (n.d.). The Nest Group. [Link]
-
Guanidine Hydrochloride (GuHCl) 5.7g. (n.d.). Waters Corporation. [Link]
-
Development and Validation for Quantitative Determination of Genotoxic Impurity in Gemfibrozil by Gas Chromatography with Mass Spectrometry. (2023, February 21). MDPI. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
Application of Ion Pairing Chromatography to the Analysis of Inorganic Analytes: Review. (n.d.). ResearchGate. [Link]
- The HPLC analytical approach of 3-amino piperidine. (n.d.).
-
Differences in the Pathways of Proteins Unfolding Induced by Urea and Guanidine Hydrochloride: Molten Globule State and Aggregates. (2010, November 30). PLOS. [Link]
-
Dansylation of hydroxyl and carboxylic acid functional groups. (2001, February 26). DigitalCommons@UNO. [Link]
-
A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. (2024, November 23). MDPI. [Link]
-
Simultaneous separation and quantitation of amino acids and polyamines of forest tree tissues and cell cultures within a single HPLC run. (n.d.). ScienceDirect. [Link]
-
Development and Validation of a GC-MS/MS Method for the Determination of Genotoxic Nitrosamine Impurities in Levetiracetam. (2025, November 19). Journals. [Link]
-
Guanidine Hydrochloride - CAS 50-01-1 - Calbiochem. (n.d.). Merck Millipore. [Link]
-
A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. (2020, November 12). LCGC International. [Link]
-
Impurities in APIs and Their Effects on Products. (2024, July 29). Contract Pharma. [Link]
-
Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. (2023, October 20). Technology Networks. [Link]
Sources
- 1. Guanidine hydrochloride induced reversible dissociation and denaturation of duck delta2-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biospectra.us [biospectra.us]
- 8. Targeted quantification of amino acids by dansylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. technologynetworks.com [technologynetworks.com]
- 12. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 13. pharmagrowthhub.com [pharmagrowthhub.com]
- 14. 胡椒碱 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. Guanidine hydrochloride, 100 g, CAS No. 50-01-1 | Reagents for protein isolation | Protein purification | Protein Biology | Life Science | Carl ROTH - International [carlroth.com]
Safety Operating Guide
N-(4-Propylpiperidine-1-carboximidoyl)guanidine proper disposal procedures
Standard Operating Procedure: Safe Handling and Disposal of N-(4-Propylpiperidine-1-carboximidoyl)guanidine
For researchers, scientists, and drug development professionals, the management of specialized small-molecule scaffolds requires precision that goes beyond generic waste disposal guidelines. N-(4-Propylpiperidine-1-carboximidoyl)guanidine (CAS: 1909304-94-4) is a highly versatile[1]. However, the very structural features that make it biologically active—a strongly basic guanidino group coupled with a lipophilic propylpiperidine moiety—also make it a significant environmental and occupational hazard.
This guide provides a comprehensive, self-validating protocol for the safe operational handling and disposal of this compound, ensuring compliance with environmental regulations while safeguarding laboratory personnel and establishing a culture of uncompromising safety.
Mechanistic Hazard Profile & Physicochemical Data
Understanding the chemical behavior of N-(4-Propylpiperidine-1-carboximidoyl)guanidine is essential for determining its disposal pathway. Guanidinium compounds are potent [2]. At high concentrations, they disrupt the hydrogen bonding network of water, leading to the rapid denaturation of proteins[2]. The addition of the propylpiperidine ring increases the molecule's lipophilicity, potentially enhancing its ability to permeate biological membranes compared to unsubstituted guanidine.
Because these compounds resist standard biological degradation and can be highly toxic to the microbial flora used in municipal wastewater treatment, they must never be disposed of down the drain[3][4].
Table 1: Physicochemical Properties and Operational Implications
| Property / Parameter | Value / Description | Operational Implication |
| Chemical Formula | C10H22ClN5 (as HCl salt)[5] | Contains chlorine; must be evaluated for halogenated waste streams if mixed with organic solvents. |
| Molecular Weight | 247.77 g/mol [1] | Critical for calculating molarity during aqueous neutralization procedures. |
| CAS Registry Number | 1909304-94-4[1][5] | Mandatory identifier for hazardous waste manifesting and tracking. |
| Toxicity Benchmark | LD50 ~475 mg/kg (oral, rat, parent guanidine)[2] | Indicates acute toxicity; mandates strict PPE (nitrile gloves, face shield, lab coat)[4]. |
| Chemical Behavior | Chaotropic, basic (free base) / acidic (HCl salt)[2] | Requires strict pH validation prior to liquid waste consolidation to prevent exothermic reactions. |
Step-by-Step Disposal Protocols
To guarantee safety, all disposal procedures below are designed as self-validating systems . This means the protocol cannot proceed to the next operational step until a specific safety metric is physically confirmed by the operator.
Protocol A: Solid Waste & Consumables Disposal
Causality: Solid guanidine derivatives are often handled as hydrochloride salts, which can form fine, static-prone dusts. Inhalation or skin contact with these chaotropic dusts can cause severe mucosal and dermal irritation[3][6].
-
Collection: Inside a certified chemical fume hood, use an anti-static scoop to transfer residual solid N-(4-Propylpiperidine-1-carboximidoyl)guanidine into a wide-mouth High-Density Polyethylene (HDPE) container.
-
Causality for Material Choice: HDPE is chemically inert to strong bases and chaotropic salts, preventing the container embrittlement that can occur with standard plastics.
-
-
Consolidation: Place all contaminated consumables (weighing boats, spatulas, Kimwipes, and nitrile gloves) into a separate, heavy-duty polyethylene bag.
-
Self-Validation (Seal Integrity Test): Seal the primary HDPE waste container tightly. Invert the container over a clean, contrasting surface (e.g., a black lab bench) for 30 seconds and tap the bottom gently.
-
Validation Check: If any white powder is observed on the surface, the seal is compromised. The container must be replaced or immediately placed into a larger, secure secondary vessel.
-
-
Secondary Containment: Double-bag the validated primary container and affix a hazardous waste label specifying "Toxic Solid Waste: Guanidine Derivative (CAS 1909304-94-4)".
Protocol B: Aqueous Waste Neutralization
Causality: Aqueous solutions of guanidine derivatives can exhibit extreme pH variations depending on whether the free base or a salt form is dissolved. Mixing unneutralized chaotropic solutions with incompatible laboratory waste can cause dangerous exothermic reactions or off-gassing[6][7].
-
Initial Assessment: Collect all aqueous washings in a dedicated borosilicate glass beaker.
-
Measurement (Self-Validation Step 1): Use a calibrated pH meter to determine the initial pH of the solution.
-
Neutralization:
-
If the solution is basic (pH > 8): Slowly add 1M HCl dropwise under continuous magnetic stirring.
-
If the solution is acidic (pH < 6): Slowly add 1M NaOH dropwise.
-
-
Verification (Self-Validation Step 2): Pause stirring and wait 5 minutes for the solution to fully equilibrate. Re-measure the pH.
-
Validation Check: The protocol is only validated to proceed when the pH stabilizes strictly between 6.0 and 8.0. If the pH drifts outside this range, repeat Step 3.
-
-
Transfer: Once validated, funnel the neutralized solution into a designated "Non-Halogenated Aqueous Waste" carboy.
Protocol C: Chemical Spill Cleanup
Causality: Using the wrong absorbent can exacerbate a chemical spill. Reactive absorbents (like sawdust) can cause exothermic reactions with strong bases, while sweeping dry powders can aerosolize the chaotropic agent[4][6].
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand[4][7].
-
Recovery: Mist the absorbent lightly with water to prevent dust generation, then sweep the mixture into a chemical waste bucket using a non-sparking tool.
-
Decontamination: Wash the spill area with a mild detergent solution, followed by a copious water rinse. Collect all wash water as aqueous hazardous waste and process it strictly via Protocol B.
Disposal Workflow Visualization
The following decision tree outlines the logical flow for processing N-(4-Propylpiperidine-1-carboximidoyl)guanidine waste streams, highlighting the critical self-validation checkpoints.
Operational workflow for the segregation, validation, and disposal of guanidine waste streams.
References
-
Guanidine - Toxicity and Biochemistry Wikipedia URL:[Link]
-
Safety Data Sheet: Guanidine hydrochloride solution Carl Roth URL: [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
